molecular formula C11H16N2O4 B193580 Carbidopa Methyl Ester CAS No. 91431-01-5

Carbidopa Methyl Ester

Cat. No.: B193580
CAS No.: 91431-01-5
M. Wt: 240.26 g/mol
InChI Key: IETYBXLXKYRFEN-UHFFFAOYSA-N
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Description

Carbidopa prodrug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETYBXLXKYRFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544522
Record name Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID70544522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91431-01-5
Record name Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Carbidopa Methyl Ester and Its Solubility Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Carbidopa Methyl Ester for Researchers, Scientists, and Drug Development Professionals

Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1] It is co-administered with levodopa (L-DOPA), the metabolic precursor to dopamine, in the management of Parkinson's disease.[1] Carbidopa's primary role is to prevent the conversion of L-DOPA to dopamine in the peripheral circulation, thereby increasing the bioavailability of L-DOPA in the central nervous system and reducing its peripheral side effects.[1]

This compound is the methyl ester derivative of carbidopa and a key intermediate in the synthesis of carbidopa.[2][3][4] As a distinct chemical entity, its physicochemical properties, particularly its solubility in various solvents, are of paramount importance for several reasons:

  • Process Chemistry and Purification: The efficiency of synthesis, crystallization, and purification of carbidopa often involves its methyl ester intermediate. A thorough understanding of the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, maximizing yield, and developing effective purification strategies.

  • Pre-formulation and Drug Delivery: While carbidopa itself is the active pharmaceutical ingredient (API), its ester derivatives have been explored as potential prodrugs to enhance its pharmacokinetic properties.[5] The solubility of this compound in both aqueous and organic media is a critical determinant of its potential for formulation into various dosage forms and its absorption characteristics. For instance, the analogous levodopa methyl ester is noted to be significantly more soluble than levodopa, which has been leveraged in specific formulations to improve its dissolution and absorption.[6]

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to be a practical resource for researchers, chemists, and formulation scientists, offering both theoretical insights and detailed experimental protocols for determining and understanding the solubility of this important compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized below:

PropertyValueSource
Chemical Structure Chemical structure of this compound
Molecular Formula C₁₁H₁₆N₂O₄[7]
Molecular Weight 240.26 g/mol [7]
Predicted XLogP3 0.4[7]
Hydrogen Bond Donor Count 4[7]
Hydrogen Bond Acceptor Count 6[7]

The predicted XLogP3 value of 0.4 suggests that this compound is a relatively hydrophilic compound.[7] The presence of multiple hydrogen bond donors and acceptors in its structure indicates its potential for interaction with polar solvents. The esterification of the carboxylic acid group of carbidopa to form the methyl ester is expected to increase its lipophilicity and, consequently, its solubility in organic solvents compared to the parent compound.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

For a compound like this compound, its solubility in a given solvent is influenced by:

  • Polarity: The presence of hydroxyl, amine, and ester functional groups gives the molecule a polar character, suggesting good solubility in polar solvents.

  • Hydrogen Bonding: The ability of this compound to both donate and accept hydrogen bonds will favor its dissolution in solvents that can also participate in hydrogen bonding, such as water, alcohols, and DMSO.

  • pH (in aqueous solutions): The hydrazinyl group in this compound is basic and can be protonated in acidic solutions. This ionization would lead to a significant increase in its aqueous solubility at lower pH values. This is consistent with the observed pH-dependent solubility of the parent compound, carbidopa, which is more soluble in acidic conditions.[1][4][8]

Known Solubility Profile of this compound

Publicly available quantitative solubility data for this compound across a wide range of solvents is limited. However, based on available information and chemical principles, a qualitative and predictive solubility profile can be outlined.

Qualitative Solubility:

  • Slightly Soluble: Acetonitrile, Dimethyl Sulfoxide (DMSO), Methanol.[9]

Predicted Solubility:

  • Aqueous Solvents: The solubility in neutral water is expected to be low. However, due to the basicity of the hydrazinyl group, the solubility is predicted to increase significantly in acidic aqueous buffers (e.g., pH 1-4).

  • Polar Protic Solvents: Good solubility is expected in polar protic solvents like ethanol and isopropanol due to favorable hydrogen bonding interactions.

  • Polar Aprotic Solvents: Besides DMSO and acetonitrile, solubility is also expected in other polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

  • Nonpolar Solvents: Low solubility is expected in nonpolar solvents such as hexanes and toluene.

It is important to note that these are predictions. For definitive and quantitative data, experimental determination is essential.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and reliable method that allows for the determination of the thermodynamic solubility under controlled conditions.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, methanol, ethanol, acetonitrile, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with a temperature-controlled chamber

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add to vial with a known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Shake until equilibrium is reached (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Centrifuge vials E->F G Filter supernatant F->G H Dilute sample for analysis G->H I Quantify concentration by HPLC-UV or UV-Vis H->I

Caption: Workflow for the determination of equilibrium solubility.

Detailed Protocol
  • Preparation of Samples:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting point could be 20-50 mg.

    • Accurately add a known volume of the desired solvent (e.g., 2 mL) to each vial.

    • Prepare samples in triplicate for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Shake the samples at a constant speed. The time required to reach equilibrium can vary but is typically between 24 and 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute no longer increases.

  • Sample Collection and Preparation for Analysis:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining fine particles, filter the aliquot through a 0.45 µm syringe filter into a clean vial. Note: It is important to ensure that the filter material does not adsorb the solute. A quick validation check is recommended.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The average concentration from the triplicate samples represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Analytical Methodologies for Quantification

A reliable and validated analytical method is crucial for the accurate determination of solubility. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and recommended technique.

HPLC-UV Method

A reversed-phase HPLC method is well-suited for the analysis of this compound. A sample method is provided below as a starting point for method development.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~280 nm (to be confirmed by UV scan)

Method Validation: Before use in solubility studies, the HPLC method must be validated for linearity, accuracy, and precision according to ICH guidelines.

UV-Vis Spectrophotometry

For a simpler, high-throughput screening of solubility, UV-Vis spectrophotometry can be used, provided that the solvent does not interfere at the analysis wavelength and that this compound is the only absorbing species in the solution. A calibration curve should be prepared in the same solvent as the samples.

Factors Influencing the Solubility of this compound

  • Temperature: The solubility of most solids increases with temperature. Therefore, it is crucial to control the temperature during solubility experiments.

  • pH: As discussed, the aqueous solubility of this compound is expected to be highly pH-dependent. A full pH-solubility profile should be determined for aqueous-based formulation development.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the this compound used in the solubility studies.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table for Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)25
0.1 M HCl (pH 1.2)25
Phosphate Buffer (pH 6.8)25
Methanol25
Ethanol25
Acetonitrile25
DMSO25

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental for its efficient use in the synthesis of carbidopa and for exploring its potential as a prodrug. While publicly available quantitative data is scarce, this guide provides the theoretical background and a detailed, practical framework for researchers to experimentally determine the solubility of this compound in a variety of solvents. By following the outlined protocols and considering the key influencing factors, scientists in the field of drug development can generate the high-quality data needed to advance their research and development activities.

References

  • Krisai, K., Charnvanich, D., & Chongcharoen, W. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. Thai Journal of Pharmaceutical Sciences, 44(4), 251-255.
  • Stocchi, F., et al. (2016). L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study. PLoS ONE, 11(6), e0156163. [Link]

  • Farkas, J., et al. (2007).
  • Konduru, R., & Madhuri, G. V. (2014). Development and Validation of a New Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Carbidopa and Levodopa in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(12), 5530-5538.
  • PubChem. (n.d.). Carbidopa. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Carbidopa. National Center for Biotechnology Information. Retrieved from [Link]

  • WIPO. (2007). Process for the preparation of carbidopa. WO/2007/042848. [Link]

  • Allmpus. (n.d.). This compound N-CYCLOHEXYLIDENE. Retrieved from [Link]

  • Di Guida, R., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(11), 4264. [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. [Link]

  • Di Guida, R., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(11), 4264.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

  • Abraham, A., & Basit, A. W. (2005). Pharmaceutical compositions and method of using levodopa and carbidopa. WO2005023185A2.
  • Oprean, R., et al. (2007). SIMULTANEOUS DETERMINATION OF LEVODOPA AND CARBIDOPA IN PHARMACEUTICALS BY PRINCIPAL COMPONENT REGRESSION. Revue Roumaine de Chimie, 52(11), 1095-1100.
  • Akdağ, G., & Küçükgüzel, Ş. G. (2021). Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceutical Formulations. Journal of Research in Pharmacy, 25(3), 329-338.
  • Thai Science. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. [Link]

  • El-Gindy, A., et al. (2018). Micellar HPLC-UV method for the simultaneous determination of levodopa, carbidopa and entacapone in pharmaceuticals and human plasma.
  • Suneetha, A., & Rao, A. L. (2021). DEVELOPMENT AND VALIDATION OF A SIMPLE AND NOVEL RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF LEVODOPA AND CARBIDOPA IN PURE AND PHARMACEUTICAL DOSAGE FORMS. High Technology Letters, 27(7), 563-573.
  • Agilent Technologies. (2020). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link]

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Carbidopa Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of carbidopa methyl ester, a key chemical entity in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, synthesis, and its critical role as a prodrug and reference standard in the context of Parkinson's disease therapy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.

Introduction: The Significance of this compound

Carbidopa is a crucial medication used in the management of Parkinson's disease, primarily in combination with levodopa (L-DOPA).[1] Its therapeutic benefit lies in its function as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor.[2] By inhibiting this enzyme outside the central nervous system, carbidopa prevents the premature conversion of L-DOPA to dopamine in the periphery, which in turn increases the bioavailability of L-DOPA in the brain and reduces peripheral side effects such as nausea and cardiovascular issues.[2]

This compound is the methyl ester derivative of carbidopa. In pharmaceutical sciences, esterification is a common strategy to create prodrugs, which are inactive or less active precursors that are metabolized in the body to release the active parent drug. This compound serves as a prodrug of carbidopa and is also a critical reference standard for analytical method development, validation, and quality control in the pharmaceutical industry.[3][4][5] Its well-characterized properties are essential for ensuring the quality and purity of carbidopa and its formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and analytical behavior.

PropertyValueSource(s)
CAS Number 91431-01-5[3][4][5][6]
Molecular Formula C₁₁H₁₆N₂O₄[3][5][6]
Molecular Weight 240.26 g/mol [3][5][6]
Synonyms Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate, (S)-Carbidopa Methyl Ester, Carbidopa Impurity E[3][6]
Form Solid, Off-White to Light Brown[7]
Melting Point >54°C (decomposes)[7]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol[7]

Synthesis and Chemical Workflow

This compound is a key intermediate in some synthetic routes to carbidopa. A common approach involves the esterification of L-α-methyldopa, followed by further chemical transformations. One documented method involves the reaction of L-α-methyldopa methyl ester with an oxaziridine to form an intermediate which is then hydrolyzed to yield carbidopa.[8][9][10][11]

Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of carbidopa, highlighting the role of this compound as an intermediate.

G cluster_0 Synthesis of Carbidopa A L-α-methyldopa methyl ester B Reaction with Oxaziridine A->B C Intermediate (e.g., methyldopa imido ester) B->C D Hydrolysis C->D E Carbidopa D->E

Caption: Generalized synthetic pathway to Carbidopa via L-α-methyldopa methyl ester.

Experimental Protocol: Synthesis of Carbidopa from Methyldopa Methyl Ester

The following is a representative, conceptual protocol based on literature descriptions for the synthesis of carbidopa, where this compound or a related derivative is an intermediate.[8][9][11]

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Formation of the Intermediate

  • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve L-α-methyldopa methyl ester in an appropriate solvent such as dichloromethane.

  • Cool the solution to a controlled temperature (e.g., 25°C).

  • Slowly add a solution of an aminating agent, such as an oxaziridine derivative (e.g., 3,3-dimethyloxaziridine), to the reaction mixture over a period of 15-20 minutes.

  • Stir the reaction mixture at the controlled temperature for a specified duration to allow for the formation of the methyldopa imine ester intermediate.

  • Cool the mixture (e.g., to 0°C) and isolate the intermediate product by filtration.

Step 2: Hydrolysis to Carbidopa

  • Suspend the isolated intermediate in an acidic solution, such as 20% hydrochloric acid.

  • Heat the mixture to a temperature between 90°C and 100°C for several hours (e.g., 3-6 hours) to effect hydrolysis.

  • After the reaction is complete, evaporate the reaction mixture.

  • Add water to the residue and adjust the pH to be alkaline using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the final product.

  • Isolate the crystalline carbidopa by filtration or centrifugation.

Mechanism of Action and Therapeutic Relevance

As a prodrug, this compound is designed to be converted into the active drug, carbidopa, within the body. The primary mechanism of action of carbidopa is the inhibition of the aromatic L-amino acid decarboxylase (AADC) enzyme in the peripheral tissues.[2]

Biochemical Pathway of L-DOPA with and without Carbidopa

The following diagram illustrates the biochemical pathway of L-DOPA metabolism and the critical role of carbidopa.

G cluster_0 Peripheral Tissues cluster_1 Central Nervous System (Brain) LDOPA_p L-DOPA AADC_p AADC LDOPA_p->AADC_p LDOPA_b L-DOPA LDOPA_p->LDOPA_b Crosses Blood-Brain Barrier Dopamine_p Dopamine AADC_p->Dopamine_p Carbidopa Carbidopa Carbidopa->AADC_p Inhibits AADC_b AADC LDOPA_b->AADC_b Dopamine_b Dopamine AADC_b->Dopamine_b

Caption: L-DOPA metabolism with Carbidopa-mediated peripheral AADC inhibition.

By inhibiting the peripheral AADC enzyme, carbidopa ensures that a larger proportion of administered L-DOPA can cross the blood-brain barrier.[2] Once in the brain, L-DOPA is converted to dopamine, replenishing the depleted levels characteristic of Parkinson's disease. This targeted delivery enhances the therapeutic efficacy of L-DOPA while minimizing dose-related peripheral side effects.[2]

Analytical Applications

This compound is an essential tool for analytical chemists in the pharmaceutical industry.[3] It serves as a well-characterized reference standard for various analytical applications.[5]

Key Analytical Uses:

  • Method Development and Validation: Used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of carbidopa and its related substances in drug products and biological matrices.[3][12]

  • Quality Control: Employed as a reference standard in routine quality control testing to ensure the identity, purity, and strength of carbidopa active pharmaceutical ingredients (APIs) and finished products.[3]

  • Impurity Profiling: As a known impurity of carbidopa (designated as Carbidopa Impurity E), it is used to identify and quantify this specific impurity in carbidopa samples, which is crucial for meeting regulatory requirements.[13]

  • Stability Testing: Utilized in stability studies to assess the degradation pathways of carbidopa under various environmental conditions.[3]

Conclusion

This compound is a molecule of significant importance in the pharmaceutical landscape, particularly in the context of Parkinson's disease therapy. Its role as a prodrug, a key synthetic intermediate, and a critical analytical reference standard underscores its value to researchers and drug development professionals. A comprehensive understanding of its physicochemical properties, synthesis, and mechanism of action is paramount for its effective utilization in advancing pharmaceutical science and ensuring the quality of medications for patients.

References

  • PubChem. Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. [Link]

  • Google Patents. CN102702019A - Method for synthesizing carbidopa.
  • Google Patents.
  • WIPO Patentscope. WO/2007/042848 PROCESS FOR THE PREPARATION OF CARBIDOPA. [Link]

  • Google Patents. CN102702019B - Method for synthesizing carbidopa.
  • Axios Research. This compound - CAS - 91431-01-5. [Link]

  • National Center for Biotechnology Information. Carbidopa - StatPearls. [Link]

  • Patsnap Synapse. What is the mechanism of Carbidopa? [Link]

  • MDPI. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. [Link]

  • Pharmaffiliates. Carbidopa-impurities. [Link]

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The Evolution of Carbidopa Esters: A Technical Guide to Enhancing Levodopa Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the combination of levodopa and a peripheral dopa decarboxylase inhibitor has been the cornerstone of symptomatic treatment for Parkinson's disease.[1] Carbidopa, a potent inhibitor of aromatic L-amino acid decarboxylase (AADC), plays a crucial role in this therapeutic strategy by preventing the premature conversion of levodopa to dopamine in the periphery.[2][3] This allows more levodopa to reach the brain, where it is needed to replenish dopamine levels. However, the physicochemical properties of carbidopa itself present challenges for certain drug delivery approaches. This has led to the exploration of carbidopa esters as prodrugs, a journey marked by incremental advances in chemical synthesis and a deepening understanding of pharmacokinetic principles.

This in-depth technical guide provides a comprehensive overview of the historical development of carbidopa esters, from early conceptualization to the latest clinical advancements. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the rationale, synthesis, and evaluation of these important therapeutic agents.

The Genesis of Carbidopa and the Need for Prodrugs

The introduction of levodopa in the 1960s revolutionized the treatment of Parkinson's disease.[1] However, its widespread use was initially hampered by the high doses required and the significant peripheral side effects, such as nausea and vomiting, caused by the conversion of levodopa to dopamine outside the central nervous system. The discovery and co-administration of carbidopa in the early 1970s marked a significant breakthrough, allowing for a reduction in the required levodopa dose and a significant decrease in peripheral adverse effects.[1]

Despite its success, carbidopa's low aqueous solubility has been a persistent challenge, particularly for the development of liquid formulations and continuous delivery systems aimed at providing more stable plasma levodopa concentrations.[4] This limitation prompted researchers to explore the prodrug approach, a strategy where a pharmacologically inactive compound (the prodrug) is chemically modified to improve its physicochemical or pharmacokinetic properties. Once administered, the prodrug is converted in vivo to the active parent drug through enzymatic or chemical processes. For carbidopa, esterification of its carboxylic acid group emerged as a promising strategy to enhance its properties.

Early Explorations: The Rise and Stall of Simple Carbidopa Esters

In the pursuit of improved formulations, simple alkyl esters of carbidopa, such as carbidopa methyl ester and carbidopa ethyl ester, were among the first to be synthesized and investigated. The primary rationale behind this approach was to transiently mask the polar carboxylic acid group, thereby increasing the lipophilicity and potentially the solubility of the molecule in specific formulation vehicles.

Synthesis of Carbidopa Methyl and Ethyl Esters

The synthesis of these simple esters typically involves the reaction of carbidopa with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. While specific historical synthesis protocols are not extensively detailed in recent literature, the general principles of Fischer esterification would apply.

A patent for the synthesis of carbidopa describes a process that involves the reaction of L-α-methyldopa methyl ester with an oxaziridine, followed by hydrolysis to yield carbidopa.[5] This suggests that the methyl ester of the precursor was a key intermediate, highlighting the early integration of ester chemistry in carbidopa synthesis pathways.

Preclinical Evaluation and Physicochemical Properties

Information on the extensive preclinical evaluation of carbidopa methyl and ethyl esters is sparse in publicly available literature, suggesting that these early-generation prodrugs may not have progressed significantly through the development pipeline. However, their physicochemical properties have been characterized.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
CarbidopaC10H14N2O4226.2328860-95-9White crystalline compound, slightly soluble in water.[6]
This compoundC11H16N2O4240.2691431-01-5Pharmaceutical reference standard.[7]
Carbidopa Ethyl EsterC12H18N2O4254.281458640-32-8Available as a chemical standard.

Table 1: Physicochemical Properties of Carbidopa and its Simple Esters

The expectation with these ester prodrugs was that upon administration, they would be rapidly hydrolyzed by ubiquitous esterase enzymes in the body to release the active carbidopa.

Figure 1: General scheme of carbidopa ester hydrolysis.

While theoretically sound, the clinical development of these simple esters did not appear to gain significant traction. The reasons for this are not explicitly documented in the readily available literature but could be attributed to a number of factors, including:

  • Pharmacokinetic Variability: The rate and extent of enzymatic hydrolysis of esters can vary significantly between individuals, leading to unpredictable carbidopa exposure.

  • Limited Improvement: The modest changes in physicochemical properties offered by simple alkyl esters may not have been sufficient to overcome the formulation challenges to a degree that warranted full-scale clinical development.

  • Focus on Levodopa Prodrugs: During the same period, significant research efforts were also directed towards developing levodopa prodrugs, which may have been perceived as having a more direct impact on improving therapeutic outcomes.

A Paradigm Shift: The Emergence of Phosphate Esters - Foscarbidopa

After a period of relatively little advancement in the field of carbidopa esters, a significant breakthrough occurred with the development of phosphate ester prodrugs. This newer generation of prodrugs offered a more sophisticated solution to the solubility and stability challenges associated with carbidopa.

Foscarbidopa, a phosphate ester prodrug of carbidopa, represents the culmination of this research effort. It was developed in tandem with foslevodopa, a phosphate ester prodrug of levodopa.

Rationale for Phosphate Ester Prodrugs

The key advantage of the phosphate ester moiety is its ability to dramatically increase the aqueous solubility of the parent drug. This is due to the ionizable nature of the phosphate group, which can exist in a charged state at physiological pH, thereby enhancing its interaction with water. This high water solubility is particularly advantageous for the development of parenteral formulations, including solutions for continuous subcutaneous infusion.

G cluster_0 Challenges with Carbidopa cluster_1 Prodrug Solution Low Aqueous Solubility Low Aqueous Solubility Formulation Difficulties Formulation Difficulties Low Aqueous Solubility->Formulation Difficulties Foscarbidopa (Phosphate Ester) Foscarbidopa (Phosphate Ester) High Aqueous Solubility High Aqueous Solubility Foscarbidopa (Phosphate Ester)->High Aqueous Solubility Enables Continuous Subcutaneous Infusion Enables Continuous Subcutaneous Infusion High Aqueous Solubility->Enables Continuous Subcutaneous Infusion

Figure 2: Rationale for the development of foscarbidopa.

Synthesis and In Vivo Conversion of Foscarbidopa

The synthesis of foscarbidopa involves the phosphorylation of one of the hydroxyl groups on the catechol ring of carbidopa. Upon administration, foscarbidopa is rapidly converted to carbidopa by ubiquitous alkaline phosphatase enzymes.

Preclinical and Clinical Evaluation of Foslevodopa/Foscarbidopa

The combination of foslevodopa and foscarbidopa has undergone extensive preclinical and clinical evaluation, demonstrating the success of the phosphate ester prodrug approach.

Experimental Protocol: Abridged Phase 1 Clinical Trial Design for Foslevodopa/Foscarbidopa

  • Objective: To assess the safety, tolerability, and pharmacokinetics of continuous subcutaneous infusion of foslevodopa/foscarbidopa in patients with advanced Parkinson's disease.

  • Study Design: Open-label, single-arm study.

  • Participants: Patients with advanced Parkinson's disease experiencing motor fluctuations.

  • Intervention: Continuous subcutaneous infusion of a foslevodopa/foscarbidopa solution for 24 hours a day.

  • Pharmacokinetic Sampling: Blood samples were collected at regular intervals to determine the plasma concentrations of levodopa and carbidopa.

  • Efficacy Assessments: Motor function was assessed using standardized rating scales, and patients recorded their motor states in diaries.

  • Safety Monitoring: Adverse events were monitored throughout the study.

Recent clinical trials have shown that continuous subcutaneous infusion of foslevodopa/foscarbidopa leads to more stable plasma levodopa concentrations compared to oral levodopa/carbidopa formulations. This results in a significant reduction in "off" time and an increase in "on" time without troublesome dyskinesia for patients with advanced Parkinson's disease.[8]

Quantitative Data from Clinical Trials

ParameterOral Levodopa/CarbidopaFoslevodopa/Foscarbidopa (Subcutaneous Infusion)
Change in "Off" TimeVariableSignificant Reduction
"On" Time without DyskinesiaVariableSignificant Increase
Plasma Levodopa FluctuationHighLow

Table 2: Comparative Efficacy of Oral vs. Subcutaneous Prodrug Delivery

Future Directions and Conclusion

The historical development of carbidopa esters illustrates a clear progression from simple chemical modifications to a more sophisticated, targeted prodrug design. While the early methyl and ethyl esters did not achieve widespread clinical use, they laid the groundwork for understanding the potential of the prodrug approach for carbidopa. The recent success of foscarbidopa, in combination with foslevodopa, for continuous subcutaneous infusion represents a significant advancement in the management of advanced Parkinson's disease.

Future research in this area may focus on:

  • Exploring other ester linkages: Investigating different types of ester prodrugs with varying rates of hydrolysis to fine-tune the pharmacokinetic profile of carbidopa.

  • Targeted delivery: Designing carbidopa ester prodrugs that are selectively activated at specific sites in the body to further minimize potential side effects.

  • Combination with other therapeutic agents: Exploring the use of carbidopa esters in combination with other anti-Parkinsonian medications.

References

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  • History of levodopa and dopamine agonists in Parkinson's disease treatment. PubMed. [Link]

  • Comparison of the pharmacokinetics of an oral extended-release capsule formulation of carbidopa-levodopa (IPX066) with immediate-release carbidopa-levodopa (Sinemet®), sustained-release carbidopa-levodopa (Sinemet® CR), and carbidopa-levodopa-entacapone (Stalevo®). National Institutes of Health. [Link]

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An In-depth Technical Guide to the Enzymatic Conversion of Carbidopa Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of Carbidopa, a crucial peripheral dopa decarboxylase inhibitor used in the treatment of Parkinson's disease, often involves a final hydrolysis step of its methyl ester precursor. While chemical hydrolysis methods are prevalent, they can necessitate harsh conditions that may lead to side reactions and purification challenges. This technical guide explores the application of enzymatic catalysis, specifically using lipases and esterases, for the de-esterification of Carbidopa Methyl Ester. This biocatalytic approach offers the potential for milder reaction conditions, high selectivity, and a more sustainable manufacturing process. This document provides a comprehensive overview of the theoretical basis, practical considerations, and a detailed experimental protocol for this enzymatic conversion. We will delve into enzyme selection, reaction optimization, and analytical monitoring, offering a self-validating framework for researchers in pharmaceutical development.

Introduction: The Case for a Biocatalytic Approach

Carbidopa's therapeutic efficacy is well-established in its combination with Levodopa, preventing the premature conversion of Levodopa to dopamine in the periphery and thereby enhancing its bioavailability in the central nervous system.[1] The chemical synthesis of Carbidopa often culminates in the hydrolysis of an ester intermediate, such as this compound.[2][3][4] Traditional chemical hydrolysis, typically employing strong acids or bases, can be effective but presents several drawbacks, including the potential for degradation of the sensitive catechol moieties and the generation of significant waste streams.

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in pharmaceutical synthesis, offering high specificity, mild reaction conditions, and a reduced environmental footprint.[5] Lipases and esterases, in particular, are well-documented for their ability to catalyze the hydrolysis of a wide range of esters.[3][6][7] The application of these enzymes to the de-esterification of this compound presents a compelling alternative to conventional chemical methods.

This guide will provide the foundational knowledge and a practical framework for implementing an enzymatic strategy for the conversion of this compound to Carbidopa.

The Core of the Conversion: Understanding the Enzymatic Hydrolysis of Esters

The fundamental reaction is the hydrolysis of the methyl ester of Carbidopa to yield Carbidopa and methanol. This reaction is catalyzed by hydrolases, specifically esterases or lipases.

The Catalytic Mechanism

Lipases and esterases catalyze ester hydrolysis typically through a serine hydrolase mechanism. The reaction proceeds via a two-step process involving a catalytic triad (commonly Ser-His-Asp/Glu) in the enzyme's active site.

  • Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (methanol) and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then breaks down to release the carboxylic acid product (Carbidopa) and regenerate the free enzyme.

G cluster_0 Enzymatic Hydrolysis of this compound Carbidopa_Methyl_Ester This compound Enzyme_Active_Site Enzyme Active Site (Serine Hydrolase) Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Carbidopa Carbidopa Methanol Methanol Water H₂O

Enzyme Selection: Identifying the Optimal Biocatalyst

EnzymeSourceKey Characteristics
Lipase B from Candida antarctica (CALB) FungalHigh stability, broad substrate specificity, widely used in pharmaceutical synthesis.[8][9]
Lipase from Pseudomonas cepacia (PCL) BacterialHigh activity and stability, effective in organic solvents.[3][10][11]
Lipase from Candida rugosa (CRL) FungalKnown for hydrolyzing a variety of esters, though sometimes with lower stability than CALB.[3]
Pig Liver Esterase (PLE) MammalianBroad substrate specificity for ester hydrolysis, often used in asymmetric synthesis.[12]

Recommendation: For initial screening, immobilized Candida antarctica Lipase B (e.g., Novozym 435) is highly recommended. Its proven robustness, broad applicability in pharmaceutical intermediate synthesis, and commercial availability in an immobilized form make it an excellent starting point.[8][13] Immobilization enhances thermal and operational stability and simplifies enzyme recovery and reuse.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the enzymatic hydrolysis of this compound. It is designed as a self-validating system, with clear steps for execution and monitoring.

Materials and Reagents
  • This compound (Substrate)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Organic Co-solvent (e.g., tert-butanol or DMSO, HPLC grade)

  • Carbidopa (Reference Standard)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Sodium hydroxide solution (for pH adjustment)

  • Hydrochloric acid solution (for pH adjustment)

Equipment
  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter and probe

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Analytical balance

  • Filtration apparatus

Experimental Workflow

G Start Start Substrate_Prep Substrate Preparation (Dissolve this compound in co-solvent/buffer) Start->Substrate_Prep Reaction_Setup Reaction Setup (Add enzyme to substrate solution in temperature-controlled reactor) Substrate_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (Withdraw aliquots at time intervals and analyze by HPLC) Reaction_Setup->Reaction_Monitoring Reaction_Completion Reaction Completion? (Check for >99% conversion) Reaction_Monitoring->Reaction_Completion Reaction_Completion->Reaction_Monitoring No Workup Reaction Workup (Filter to remove enzyme, adjust pH to precipitate product) Reaction_Completion->Workup Yes Isolation Product Isolation (Filter and dry Carbidopa) Workup->Isolation End End Isolation->End

Detailed Procedure
  • Substrate Preparation:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.

    • Due to the limited aqueous solubility of this compound, prepare a stock solution in a minimal amount of a water-miscible organic co-solvent such as tert-butanol or DMSO. A solvent concentration of 10-20% (v/v) is a good starting point.[3]

    • In the jacketed reactor, add the buffer and then slowly add the substrate stock solution while stirring to achieve the desired final substrate concentration (e.g., 10-50 g/L).

  • Reaction Initiation:

    • Set the reactor temperature to a starting point of 40°C.

    • Once the temperature and pH are stable, add the immobilized CALB to the reactor. A typical enzyme loading is 5-10% (w/w) relative to the substrate.

    • Maintain constant, gentle stirring to ensure suspension of the enzyme beads without causing excessive shear.

  • Reaction Monitoring:

    • Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench the enzymatic reaction in the aliquot, for example, by adding an equal volume of acetonitrile or by filtration to remove the enzyme.

    • Analyze the samples by HPLC to determine the concentrations of this compound and Carbidopa. A C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like 0.1% formic acid) and UV detection at around 280 nm is a suitable starting point for the analytical method.[14][15][16]

  • Reaction Workup and Product Isolation:

    • Once the reaction has reached completion (typically >99% conversion as determined by HPLC), stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

    • Adjust the pH of the filtrate to the isoelectric point of Carbidopa (around pH 5-6) to induce precipitation.

    • Cool the mixture to enhance precipitation.

    • Collect the precipitated Carbidopa by filtration, wash with cold water, and dry under vacuum.

Optimization and Troubleshooting

The initial reaction conditions provided are a starting point. Optimization is crucial to maximize yield, reaction rate, and process efficiency.

ParameterRationale for OptimizationTypical Range
pH Enzyme activity and stability are highly pH-dependent. The optimal pH for hydrolysis may differ from the enzyme's general optimal pH.6.0 - 8.5
Temperature Higher temperatures generally increase reaction rates, but can also lead to enzyme denaturation.30°C - 60°C
Co-solvent The type and concentration of the organic co-solvent can affect substrate solubility and enzyme activity.5 - 30% (v/v)
Enzyme Loading Higher enzyme loading increases the reaction rate but also the cost.1 - 15% (w/w)
Substrate Concentration Higher concentrations are desirable for process efficiency but can lead to substrate inhibition.10 - 100 g/L

Troubleshooting Common Issues:

  • Low Conversion Rate:

    • Increase temperature or enzyme loading.

    • Check if the pH is optimal.

    • The co-solvent may be inhibiting the enzyme; screen different co-solvents or reduce the concentration.

  • Enzyme Deactivation:

    • Reduce the temperature or organic co-solvent concentration.

    • Ensure the stirring is not too vigorous.

    • Consider a different immobilization support for the enzyme.

  • Poor Product Recovery:

    • Ensure the pH for precipitation is accurately at the isoelectric point of Carbidopa.

    • Check for product solubility in the final reaction mixture and consider extraction if precipitation is inefficient.

Conclusion and Future Outlook

The enzymatic conversion of this compound to Carbidopa represents a promising advancement in the sustainable synthesis of this vital pharmaceutical. By leveraging the high selectivity and mild operating conditions of biocatalysts like Candida antarctica Lipase B, it is possible to develop a process that is not only more environmentally friendly but also potentially more efficient and cost-effective. The framework provided in this guide offers a robust starting point for researchers to explore and optimize this biocatalytic transformation. Future work should focus on enzyme engineering to further enhance activity and stability, as well as the development of continuous flow processes for large-scale manufacturing.

References

  • CN102702019A - Method for synthesizing carbidopa - Google P
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  • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC - NIH. (URL: [Link])

  • CN105732416A - Method for synthesizing Carbidopa - Google P
  • Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde - MDPI. (URL: [Link])

  • Pseudomonas cepacia lipase catalyzed esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester: A comparison in ionic liquids vs hexane - ResearchGate. (URL: [Link])

  • Reactions catalyzed by lipases. a) hydrolysis, b) esterification, c)... - ResearchGate. (URL: [Link])

  • Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed. (URL: [Link])

  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data - MDPI. (URL: [Link])

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  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI. (URL: [Link])

  • Fine tuning enzyme activity assays for monitoring the enzymatic hydrolysis of PET - PubMed. (URL: [Link])

  • Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC - NIH. (URL: [Link])

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  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development | JACS Au - ACS Publications. (URL: [Link])

  • Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase - PubMed Central. (URL: [Link])

  • Annals. Food Science and Technology 2009 HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC MONITORING OF ENZYMATIC STARCH HYDROLYSIS 1. I. (URL: [Link])

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  • Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin - PubMed. (URL: [Link])

  • Hydrolysis of Simple Aromatic Esters and Carbonates - ACS Publications. (URL: [Link])

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  • Biocatalytic synthesis of chiral pharmaceutical intermediates - AIR Unimi. (URL: [Link])

  • A HPLC Method for Specific Determination of α-Amylase and Glucoamylase in Complex Enzymatic Preparations - ResearchGate. (URL: [Link])

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  • Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. (URL: [Link])

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  • Methyl oleate for plant protection products formulations: Enzymatic synthesis, reaction kinetics and application testing - Lirias - KU Leuven. (URL: [Link])

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Methodological & Application

Formulation of Carbidopa Methyl Ester for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of carbidopa methyl ester for use in preclinical animal research. This compound, a prodrug of the peripheral aromatic L-amino acid decarboxylase inhibitor carbidopa, presents unique formulation challenges due to the inherent instability of its ester linkage and catechol moiety. This document outlines the critical physicochemical principles, provides detailed, step-by-step protocols for the preparation of both oral and parenteral formulations, and offers guidance on stability assessment and quality control. The methodologies described herein are designed to ensure the accurate and reproducible delivery of this compound in animal models, thereby supporting the integrity and validity of pharmacokinetic and pharmacodynamic studies.

Introduction: The Rationale for this compound Formulation

Carbidopa is an essential component in the treatment of Parkinson's disease, administered in combination with levodopa to inhibit its peripheral conversion to dopamine, thereby increasing the central bioavailability of levodopa and reducing its side effects. The use of this compound as a prodrug is a strategy to potentially enhance the physicochemical and pharmacokinetic properties of the parent compound, such as its solubility and permeability.[1][2] The successful preclinical evaluation of this compound is contingent upon the development of stable and well-characterized formulations that ensure consistent exposure in animal models.

The primary challenges in formulating this compound stem from two key structural features:

  • The Ester Linkage: Ester prodrugs are susceptible to hydrolysis, a chemical process that cleaves the ester bond to release the active parent drug and an alcohol. This reaction is highly dependent on the pH of the surrounding environment, with rates of hydrolysis generally increasing in neutral to alkaline conditions.[3][4]

  • The Catechol Group: The 3,4-dihydroxyphenyl (catechol) moiety is highly susceptible to oxidation, which can be catalyzed by factors such as light, elevated pH, and the presence of metal ions.[5][6] This degradation can lead to a loss of potency and the formation of colored byproducts.

Therefore, the formulation strategy for this compound must be meticulously designed to mitigate these degradation pathways and ensure that the desired dose of the intact prodrug is administered.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for the development of a successful formulation.

PropertyDescriptionSignificance for Formulation
Chemical Structure Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate.[7]The ester and catechol groups are key functional moieties that dictate the compound's stability and formulation requirements.
Molecular Weight 240.26 g/mol (free base).[1]Essential for accurate calculation of concentrations and dosages.
Salt Form Likely available as a hydrochloride (HCl) salt.The salt form can significantly impact solubility and stability. The HCl salt is expected to have higher aqueous solubility, particularly in acidic conditions.
Solubility Qualitative data suggests slight solubility in acetonitrile, DMSO, and methanol.[8] One source indicates solubility in water, likely referring to the salt form.[8]The choice of vehicle is dictated by the compound's solubility. A preliminary solubility assessment is crucial.
Stability Prone to hydrolysis (ester linkage) and oxidation (catechol group).[3][5]Formulation must be designed to minimize degradation. This includes pH control, protection from light, and the potential use of antioxidants and chelating agents.
Hygroscopicity Described as hygroscopic.[8]Requires careful handling and storage in a dry environment to prevent water absorption, which can affect weighing accuracy and stability.

2.1 Preliminary Solubility Assessment Protocol

Prior to preparing a full batch of a formulation, it is strongly recommended to perform a small-scale solubility assessment to determine the most suitable vehicle.

Objective: To estimate the solubility of this compound in various preclinical vehicles.

Materials:

  • This compound (HCl salt is recommended for aqueous formulations)

  • Selection of vehicles (see Table 2)

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer (for quantification)

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to a small, known volume (e.g., 1 mL) of each test vehicle in separate microcentrifuge tubes.

  • Vortex the tubes vigorously for 2-3 minutes.

  • Place the tubes on a rotator at room temperature for at least 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Express the solubility in mg/mL.

Formulation Protocols

The following protocols provide detailed instructions for the preparation of an oral and a parenteral formulation for this compound. The choice of formulation will depend on the specific aims of the animal study.

3.1 Protocol 1: Aqueous Formulation for Oral Gavage

This formulation is suitable for studies requiring oral administration and leverages pH control to enhance the stability of the ester prodrug. The use of the hydrochloride salt of this compound is recommended for this aqueous formulation to improve solubility.

Rationale for Component Selection:

  • Vehicle: Purified water is a simple and well-tolerated vehicle for oral administration.

  • pH Adjustment: A citrate buffer is used to maintain an acidic pH (target pH 3.0-4.0), which is critical for minimizing the hydrolysis of the ester linkage.

  • Antioxidant: Ascorbic acid is included to protect the catechol moiety from oxidative degradation.

  • Chelating Agent: Edetate disodium (EDTA) is added to chelate trace metal ions that can catalyze the oxidation of the catechol group.

Table 1: Composition of Aqueous Oral Formulation

ComponentConcentrationPurpose
This compound HClTarget dose-dependentActive Pharmaceutical Ingredient (Prodrug)
Citric Acid MonohydrateTo achieve pH 3.0-4.0Buffering agent
Sodium Citrate DihydrateTo achieve pH 3.0-4.0Buffering agent
Ascorbic Acid0.1% w/vAntioxidant
Edetate Disodium (EDTA)0.01% w/vChelating Agent
Purified Waterq.s. to final volumeVehicle

Step-by-Step Preparation Protocol:

  • Prepare the Vehicle: In a suitable volumetric flask, dissolve the ascorbic acid and EDTA in approximately 80% of the final volume of purified water.

  • Prepare the Buffer: In a separate container, prepare a citrate buffer solution and adjust the pH to the target range of 3.0-4.0.

  • Combine and Dissolve: Add the prepared citrate buffer to the vehicle containing ascorbic acid and EDTA.

  • Weigh the API: Accurately weigh the required amount of this compound HCl.

  • Dissolution: Slowly add the this compound HCl to the prepared vehicle while stirring. Gentle warming (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Final Volume: Once the API is fully dissolved, add purified water to reach the final desired volume and mix thoroughly.

  • Quality Control:

    • Measure the final pH of the solution and ensure it is within the target range.

    • Visually inspect the solution for any particulate matter.

    • It is highly recommended to quantify the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC) to confirm accuracy.

  • Storage: Store the formulation in a tightly sealed, light-protected container (e.g., amber glass vial) at 2-8°C. Due to the potential for hydrolysis, it is recommended to prepare this formulation fresh and use it within 24-48 hours. A preliminary stability study is advised to determine a more precise in-use period.

3.2 Protocol 2: Non-Aqueous Formulation for Parenteral Administration

This formulation is designed for parenteral routes (e.g., subcutaneous or intraperitoneal injection) where a smaller injection volume is often required and aqueous instability is a significant concern.

Rationale for Component Selection:

  • Vehicle: A co-solvent system of polyethylene glycol 400 (PEG 400) and propylene glycol (PG) is used to dissolve this compound. These are commonly used and generally well-tolerated solvents in preclinical parenteral formulations.

  • Antioxidant: Butylated hydroxytoluene (BHT) is a lipid-soluble antioxidant suitable for non-aqueous formulations to protect the catechol group.

Table 2: Composition of Non-Aqueous Parenteral Formulation

ComponentPercentage (v/v)Purpose
This compoundTarget dose-dependentActive Pharmaceutical Ingredient (Prodrug)
Polyethylene Glycol 400 (PEG 400)60%Primary Solvent
Propylene Glycol (PG)40%Co-solvent
Butylated Hydroxytoluene (BHT)0.02% w/vAntioxidant

Step-by-Step Preparation Protocol:

  • Prepare the Vehicle: In a sterile container, combine the required volumes of PEG 400 and propylene glycol.

  • Dissolve the Antioxidant: Add the BHT to the co-solvent mixture and stir until fully dissolved.

  • Weigh the API: Accurately weigh the required amount of this compound (free base or HCl salt).

  • Dissolution: Gradually add the this compound to the vehicle while stirring. Gentle warming (not exceeding 40°C) and sonication can be used to facilitate dissolution.

  • Sterile Filtration: Once the API is completely dissolved, sterilize the formulation by filtering it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE) into a sterile vial.[9]

  • Quality Control:

    • Visually inspect the final solution for clarity and absence of particulate matter.

    • Confirm the concentration of this compound using a validated analytical method.

  • Storage: Store the sterile formulation in a tightly sealed, light-protected sterile vial at room temperature or 2-8°C, depending on stability assessments. Non-aqueous formulations are generally more stable against hydrolysis than aqueous ones, but a stability study is still recommended.

Visualization of Workflows and Structures

4.1 Chemical Structure of this compound

G cluster_cme This compound CME C₁₁H₁₆N₂O₄ mol

Caption: Chemical structure of this compound.

4.2 Workflow for Aqueous Oral Formulation Preparation

G Aqueous Oral Formulation Workflow start Start prepare_vehicle Prepare Vehicle: - Dissolve Ascorbic Acid & EDTA in 80% Water start->prepare_vehicle prepare_buffer Prepare Citrate Buffer (pH 3.0-4.0) start->prepare_buffer combine Combine Vehicle and Buffer prepare_vehicle->combine prepare_buffer->combine weigh_api Weigh this compound HCl combine->weigh_api dissolve_api Dissolve API in Vehicle weigh_api->dissolve_api qs QS to Final Volume with Water dissolve_api->qs qc Quality Control: - pH Measurement - Visual Inspection - Concentration Assay (HPLC) qs->qc store Store at 2-8°C, Protected from Light qc->store end End store->end G Non-Aqueous Parenteral Formulation Workflow start Start prepare_vehicle Prepare Vehicle: - Mix PEG 400 and Propylene Glycol start->prepare_vehicle dissolve_bht Dissolve BHT in Vehicle prepare_vehicle->dissolve_bht weigh_api Weigh this compound dissolve_bht->weigh_api dissolve_api Dissolve API in Vehicle (Gentle heat/sonication may be used) weigh_api->dissolve_api filter Sterile Filter (0.22 µm PTFE filter) dissolve_api->filter qc Quality Control: - Visual Inspection - Concentration Assay (HPLC) filter->qc store Store in Sterile Vial qc->store end End store->end

Caption: Workflow for preparing the non-aqueous parenteral formulation.

Justification of Experimental Choices and Self-Validating Systems

The protocols provided in this guide are designed to be self-validating through the inclusion of critical quality control steps. The rationale behind key experimental choices is as follows:

  • pH Control for Aqueous Formulations: The choice of an acidic pH (3.0-4.0) is based on the general principle that ester hydrolysis is minimized in acidic conditions. The inclusion of a buffer system ensures that this pH is maintained. The final pH measurement serves as a validation that the formulation has been prepared correctly.

  • Inclusion of Antioxidants and Chelating Agents: The catechol structure is notoriously unstable. The inclusion of ascorbic acid (for aqueous systems) or BHT (for non-aqueous systems) and EDTA is a proactive measure to prevent oxidative degradation. The stability of the formulation, which can be assessed by HPLC over time, will validate the effectiveness of these excipients.

  • Sterile Filtration for Parenteral Formulations: For any formulation administered by injection, sterility is non-negotiable to prevent infection in the research animals. The use of a 0.22 µm filter is the standard method for sterilizing solutions that cannot be autoclaved.

  • Concentration Verification: The recommendation to perform a concentration assay on the final formulation is a critical step to ensure that the intended dose is being administered. This accounts for any potential weighing errors or incomplete dissolution.

Conclusion and Best Practices

The successful formulation of this compound for animal studies is achievable with careful consideration of its inherent chemical instabilities. The protocols outlined in this document provide a robust starting point for researchers. It is imperative to remember that these are guiding protocols, and some level of compound-specific optimization and validation, particularly concerning solubility and stability, should be performed by the end-user.

Key Best Practices:

  • Always use high-purity reagents and solvents.

  • When possible, use pharmaceutical-grade excipients.

  • Protect the compound and its formulations from light at all stages of handling and storage.

  • Prepare fresh aqueous formulations for each experiment, or validate the stability for longer storage.

  • Always perform a final visual inspection for precipitation or color change before administration.

  • Maintain detailed records of all formulation preparations and quality control checks.

By adhering to these principles and protocols, researchers can be confident in the quality and consistency of their this compound formulations, leading to more reliable and reproducible results in their animal studies.

References

  • PubChem. (n.d.). Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yee, C., Blythe, T. A., McNabb, T. J., & Walts, A. E. (1992). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of the American Chemical Society, 114(19), 7411-7418.
  • Contract Laboratory. (2025, November 7). Sterility Testing Guide: Direct Inoculation vs. Membrane Filtration. Retrieved from [Link]

  • Google Patents. (n.d.). US10730895B2 - Carbidopa prodrug.
  • Google Patents. (n.d.). WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa.
  • MDPI. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]

  • Google Patents. (n.d.). EP0253490A1 - Controlled release combination of carbidopa/levodopa.
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  • MDPI. (2025, November 19). Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. Retrieved from [Link]

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  • Taylor & Francis Online. (2014, December 23). Potential transbuccal delivery of l-DOPA methylester prodrug: stability in the environment of the oral cavity and ability to cross the mucosal tissue. Retrieved from [Link]

  • MDPI. (2021, July 7). Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica. Retrieved from [Link]

  • ResearchGate. (2025, December 23). (PDF) Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa. Retrieved from [Link]

  • Google Patents. (n.d.). US8492423B2 - Pharmaceutical propylene glycol solvate compositions.
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  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

  • PMC. (n.d.). Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease. Retrieved from [Link]

  • Longdom Publishing. (2015, December 10). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Retrieved from [Link]

  • Semantic Scholar. (2022, February 26). Prodrug Therapies for Infectious and Neurodegenerative Diseases. Retrieved from [Link]

  • Semantic Scholar. (2017, December 25). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Retrieved from [Link]

  • Googleapis.com. (2004, August 26). P Solubility of Levodopa in citrate Buffer. Retrieved from [Link]

  • PMC. (n.d.). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Retrieved from [Link]

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Application Notes and Protocols: Dosing Considerations for Carbidopa Methyl Ester in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dosing of carbidopa methyl ester in preclinical models. This compound, a prodrug of carbidopa, offers potential advantages in solubility and bioavailability, making it a compound of interest for enhancing the central nervous system (CNS) delivery of L-DOPA in models of Parkinson's disease. This document elucidates the underlying pharmacology, provides detailed protocols for formulation and administration, and outlines a systematic approach to dose-finding studies, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for this compound

Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] L-DOPA, a dopamine precursor, can cross the blood-brain barrier (BBB), which dopamine itself cannot.[2] However, L-DOPA is extensively metabolized in the periphery by the enzyme aromatic L-amino acid decarboxylase (AADC or DDC), converting it to dopamine before it reaches the brain.[3][4] This peripheral conversion not only limits the therapeutic efficacy of L-DOPA but also causes significant side effects like nausea and vomiting.[5]

To overcome this, L-DOPA is co-administered with a peripheral AADC inhibitor, such as carbidopa.[3][6] Carbidopa cannot cross the BBB, so it selectively inhibits AADC in the periphery, allowing a greater proportion of L-DOPA to reach the CNS.[3] This combination therapy reduces the required dose of L-DOPA by approximately 75% and mitigates peripheral side effects.[3]

The "methyl ester" moiety in this compound is a chemical modification designed to create a prodrug. This strategy is often employed to enhance a drug's physicochemical properties. For instance, levodopa methyl ester (melevodopa) is about 250 times more soluble than L-DOPA, which facilitates rapid and complete dissolution and absorption.[7] By analogy, this compound is hypothesized to offer improved solubility and potentially more consistent absorption compared to its parent compound, carbidopa. This is particularly advantageous in preclinical research, where consistent and predictable plasma concentrations are crucial for reliable dose-response studies.

Mechanism of Action

The core therapeutic strategy involves protecting L-DOPA from peripheral degradation to maximize its availability to the brain, where it is converted to dopamine to replenish depleted levels.

G cluster_periphery Peripheral Circulation cluster_cns Central Nervous System (CNS) LDOPA L-DOPA (Administered) AADC_P AADC Enzyme LDOPA->AADC_P Metabolism LDOPA_CNS L-DOPA LDOPA->LDOPA_CNS Crosses BBB Dopamine_P Dopamine (Peripheral) AADC_P->Dopamine_P Causes Side Effects CME This compound (Prodrug) Esterases Esterases CME->Esterases Hydrolysis Carbidopa Carbidopa (Does NOT Cross BBB) Carbidopa->AADC_P INHIBITION Esterases->Carbidopa AADC_CNS AADC Enzyme LDOPA_CNS->AADC_CNS Metabolism Dopamine_CNS Dopamine (Therapeutic Effect) AADC_CNS->Dopamine_CNS

Caption: Mechanism of Carbidopa and L-DOPA Co-therapy.

Physicochemical Properties and Formulation

Proper formulation is the first step in a successful preclinical study. The properties of this compound dictate its handling, storage, and preparation for administration.

Compound Characteristics

A summary of the key properties of this compound is presented below. Its hygroscopic nature necessitates careful handling and storage to prevent degradation.

PropertyValueSource
CAS Number 91431-01-5 / 52514-63-3[8]
Molecular Formula C₁₁H₁₆N₂O₄[8]
Molecular Weight 240.26 g/mol [8][9]
Appearance Off-White to Light Brown Solid[8][9]
Melting Point >54°C (decomposes)[8][9]
Solubility Slightly soluble in Acetonitrile, DMSO, Methanol[8][9]
Storage -20°C, under inert atmosphere, desiccated[8][9]
Stability Very Hygroscopic[8][9]
Protocol: Vehicle Selection and Formulation

Causality: The choice of vehicle is critical for ensuring the compound is fully solubilized and stable for the duration of the experiment. Given its slight solubility in common solvents, a multi-step process or the use of co-solvents may be required. This protocol is designed to establish a suitable vehicle for administration.

Self-Validation: The clarity of the final solution at both room temperature and, if applicable, refrigerated conditions, serves as a validation check. Any precipitation indicates an unsuitable formulation that would lead to inaccurate dosing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile grade

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes and syringes

Step-by-Step Protocol:

  • Weighing: On a calibrated analytical balance, carefully weigh the required amount of this compound in a fume hood. Due to its hygroscopic nature, minimize exposure to ambient air.

  • Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO to the powder. For example, to make a 10 mg/mL stock, start by dissolving 10 mg of the compound in 100-200 µL of DMSO. Vortex vigorously until fully dissolved.

  • Co-Solvent Addition (if needed): Add PEG400 to the DMSO solution. A common ratio is 10% DMSO, 40% PEG400, and 50% saline. For a final volume of 1 mL, this would be 100 µL DMSO, 400 µL PEG400, and 500 µL saline.

  • Final Dilution: Slowly add the sterile saline to the organic solvent mixture while vortexing to prevent precipitation.

  • Final Check: Inspect the final solution. It should be clear and free of any visible particulates. If precipitation occurs, the vehicle composition must be adjusted (e.g., by increasing the ratio of organic solvents).

  • pH Adjustment (Optional but Recommended): Check the pH of the final formulation. Ideally, it should be close to physiological pH (~7.4) to minimize irritation at the injection site. Adjust with dilute HCl or NaOH if necessary, ensuring the compound remains in solution.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is required, keep it at 4°C and protected from light, but re-confirm solubility before administration.

Preclinical Dosing and Administration

The selection of animal model, administration route, and dose is dependent on the specific research question. In the context of PD research, rodent models are frequently used.

Animal Models
  • Rats (Sprague-Dawley, Wistar): Often used for pharmacokinetic studies due to their larger size, which facilitates blood sampling.[10]

  • Mice (C57BL/6): Commonly used for efficacy studies in neurotoxin-based models of PD (e.g., MPTP or 6-OHDA).

Routes of Administration

The choice of administration route significantly impacts the pharmacokinetic profile (absorption rate, bioavailability) of the compound.[11][12]

RouteDescriptionProsConsMax Volume (Rat)Max Volume (Mouse)
Oral Gavage (PO) Direct delivery to the stomach.Mimics clinical route of administration.High inter-animal variability; first-pass metabolism.5-10 mL/kg10 mL/kg
Intraperitoneal (IP) Injection into the peritoneal cavity.Rapid absorption, bypasses first-pass metabolism.Risk of organ injury; may cause irritation.10 mL/kg10 mL/kg[13]
Subcutaneous (SC) Injection into the space beneath the skin.Slower, more sustained absorption.Slower onset of action; limited volume.5-10 mL/kg10 mL/kg
Intravenous (IV) Injection directly into a vein (e.g., tail vein).100% bioavailability; immediate effect.Technically challenging; requires restraint.5 mL/kg< 0.2 mL[13]
Protocol: Dose-Finding and PK/PD Study Workflow

Since there is limited public data on this compound dosing, a systematic dose-finding study is essential. The following workflow provides a framework for establishing an effective and well-tolerated dose. The starting dose can be extrapolated from effective doses of carbidopa in rats, which are often administered in a 1:4 or 1:10 ratio with L-DOPA.[10] A typical L-DOPA dose in rats is 5-15 mg/kg, suggesting a carbidopa dose range of 1.25-3.75 mg/kg.[10]

G cluster_setup Phase 1: Setup & Formulation cluster_dosefinding Phase 2: Dose-Ranging & Tolerability cluster_pkpd Phase 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Study A Select Animal Model (e.g., Sprague-Dawley Rat) B Prepare this compound Formulation (Protocol 2.2) A->B C Group Allocation (Vehicle, Low, Mid, High Dose) B->C D Administer Single Dose (e.g., IP or PO) C->D E Monitor for Adverse Effects (e.g., lethargy, distress) for 24h D->E F Determine Maximum Tolerated Dose (MTD) E->F G Dose Animals with L-DOPA + Vehicle or CME (at MTD) F->G Select Doses ≤ MTD H PK: Serial Blood Sampling (e.g., 0, 15, 30, 60, 120, 240 min) G->H I PD: Behavioral Assessment (in PD model, e.g., rotational behavior) G->I J Bioanalysis: LC-MS/MS to quantify L-DOPA & Metabolites H->J L L I->L Correlate PK/PD Determine Optimal Dose K Data Analysis: Calculate PK Parameters (AUC, Cmax, T½) J->K K->L Correlate PK/PD Determine Optimal Dose

Caption: Experimental workflow for a preclinical dose-finding study.

Step-by-Step Protocol:

  • Objective: To determine the pharmacokinetic profile and optimal dose of this compound required to potentiate the effects of L-DOPA in a rat model.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least 7 days under standard conditions before the experiment.

  • Grouping (Example):

    • Group 1: Vehicle + L-DOPA (10 mg/kg, PO)

    • Group 2: Carbidopa (2.5 mg/kg, PO) + L-DOPA (10 mg/kg, PO)

    • Group 3: this compound (molar equivalent of 1.25 mg/kg, PO) + L-DOPA (10 mg/kg, PO)

    • Group 4: this compound (molar equivalent of 2.5 mg/kg, PO) + L-DOPA (10 mg/kg, PO)

    • Group 5: this compound (molar equivalent of 5.0 mg/kg, PO) + L-DOPA (10 mg/kg, PO)

  • Administration: Administer carbidopa, this compound, or vehicle 30-60 minutes prior to the administration of L-DOPA. This pretreatment allows the inhibitor to block AADC before the L-DOPA substrate is introduced.[14]

  • Blood Sampling: Collect blood samples (~100-150 µL) from the tail vein or via a cannula at predetermined time points (e.g., pre-dose, 15, 30, 60, 90, 120, 180, 240 minutes post-L-DOPA administration). Collect samples into tubes containing an anticoagulant (e.g., EDTA) and stabilizers to prevent L-DOPA degradation.

  • Plasma Processing: Immediately centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of L-DOPA and its major metabolites in plasma using a validated LC-MS/MS method.[15]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.

Expected Outcomes and Data Presentation

The primary outcome of the PK study is to demonstrate that this compound, like carbidopa, increases the systemic exposure of L-DOPA. This is measured by an increase in the Area Under the Curve (AUC) and maximum concentration (Cmax) of L-DOPA in plasma.

Table of Expected Pharmacokinetic Parameters:

ParameterDescriptionExpected Effect of CME
Cmax (ng/mL) Maximum observed plasma concentrationIncreased vs. L-DOPA alone
Tmax (hr) Time to reach CmaxMay be slightly delayed
AUC₀-t (ng*hr/mL) Area under the concentration-time curveSignificantly increased vs. L-DOPA alone
t½ (hr) Elimination half-lifeProlonged vs. L-DOPA alone

Conclusion and Future Directions

These application notes provide a foundational framework for initiating preclinical studies with this compound. By leveraging knowledge from its parent compound, carbidopa, and related prodrugs like levodopa methyl ester, researchers can design robust experiments to characterize its dosing, pharmacokinetics, and efficacy. The key to success lies in meticulous formulation and a systematic approach to dose-finding. Future studies should aim to directly compare the pharmacokinetic and pharmacodynamic profiles of carbidopa and this compound to definitively establish the therapeutic advantages of the prodrug strategy in preclinical models of Parkinson's disease.

References

  • Juncos, J. L., & Fabbrini, G. (2023). Carbidopa. In StatPearls. StatPearls Publishing. [Link]

  • Ianni, F., et al. (2022). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules. [Link]

  • American Parkinson Disease Association. (2024). Carbidopa/Levodopa Formulations & Parkinson's Disease. [Link]

  • Wikipedia. (2023). Carbidopa. [Link]

  • Pussard, E., & Fekete, M. (1990). Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration. Journal of pharmaceutical and biomedical analysis. [Link]

  • Berry, M. D. (2004). Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease. Journal of Neurochemistry. [Link]

  • Cooper, D. R., et al. (1985). L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease. Journal of pharmacy and pharmacology. [Link]

  • Gancher, S. T., & Nutt, J. G. (1987). The effects of carbidopa dose and time and route of administration on systemic L-dopa levels in rats. Biopharmaceutics & drug disposition. [Link]

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  • Christine, C. W., et al. (2018). Aromatic L‐Amino Acid Decarboxylase Gene Therapy Enhances Levodopa Response in Parkinson's Disease. Annals of Neurology. [Link]

  • Kuwabara, T., et al. (2021). Effect of Carbidopa Dose on Levodopa Pharmacokinetics With and Without Catechol-O-Methyltransferase Inhibition in Healthy Subjects. Clinical Therapeutics. [Link]

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  • Löscher, W., & Schmidt, D. (1993). The Effect of Carbidopa on the Pharmacokinetics and Metabolism of Intravenously Administered Levodopa in Blood Plasma and Skeletal Muscle. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Carbidopa Methyl Ester HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of carbidopa methyl ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on the prevalent problem of peak tailing. Symmetrical, Gaussian peaks are fundamental for accurate quantification and resolution; peak tailing can compromise these critical aspects of your analysis.[1][2] This resource provides in-depth, scientifically grounded explanations and actionable protocols to restore optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze via HPLC?

This compound is an impurity and derivative of Carbidopa, a drug used in the treatment of Parkinson's disease.[3][4] Its chemical structure contains a catechol group and a primary amine (hydrazinyl group), making it a polar and ionizable compound.[5] These characteristics, particularly the basic amine group, make it susceptible to problematic secondary interactions with the stationary phase in reversed-phase HPLC, often leading to poor peak shape, specifically tailing.[6][7]

Q2: What is HPLC peak tailing and how is it measured?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[2] This distortion indicates issues with system efficiency or undesirable chemical interactions that can affect the accuracy of peak integration and quantification.[1][8] Peak asymmetry is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A generally acceptable limit for the tailing factor in regulated environments is ≤ 2.[9]

Q3: What are the primary causes of peak tailing for a compound like this compound?

The most common causes for peak tailing with polar, basic compounds like this compound in reversed-phase HPLC include:

  • Secondary Silanol Interactions: Unwanted interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[6][9]

  • Incorrect Mobile Phase pH: A mobile phase pH that is close to the analyte's pKa can lead to the co-existence of ionized and unionized forms, causing peak distortion.[1][10]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or head, or the chemical breakdown of the stationary phase.[11]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or connections, leading to band broadening, which is often more pronounced for early-eluting peaks.[12]

Q4: Can my HPLC system itself cause peak tailing?

Yes, issues within the HPLC system, known as extra-column effects, can contribute to peak tailing for all peaks in a chromatogram.[11] This can be caused by:

  • Improperly fitted tubing and ferrules creating dead volume.[12]

  • Using tubing with an internal diameter that is too large for the system.[1]

  • A void or channel in the column's packed bed.[12]

In-Depth Troubleshooting Guide

This guide follows a logical progression from simple instrumental and mobile phase checks to more complex chemical and column-related issues.

Step 1: Initial System and Method Assessment

Before delving into complex chemical troubleshooting, it's crucial to rule out systemic issues. A good practice is to run a benchmarking method with a well-behaved compound to confirm if the problem is specific to the this compound analysis or a general system issue.[9]

Is the tailing observed for all peaks or just the this compound peak?

  • All Peaks Tailing: This often points to a physical or systemic issue.[11]

    • Check for Extra-Column Volume: Ensure all tubing is as short as possible with narrow internal diameters. Verify that all fittings and ferrules are correctly installed to prevent dead volume.[1][12]

    • Inspect for Column Voids: A sudden pressure drop or a visible void at the column inlet suggests the packed bed has settled or collapsed. This can be caused by pressure shocks or operating outside the column's recommended pH range.[12] Using a guard column can help protect the analytical column.[13][14]

  • Only this compound Peak Tailing: This strongly suggests a specific chemical interaction between the analyte and the stationary phase.[15]

Step 2: Addressing Chemical Interactions - The Role of Silanols

The primary reason for basic compounds like this compound to tail on silica-based reversed-phase columns is the interaction with residual silanol groups (Si-OH) on the stationary phase surface.[8][16] These silanols are acidic and can form strong ionic or hydrogen-bonding interactions with the basic amine group of the analyte, creating a secondary retention mechanism that leads to tailing.[6][17]

G cluster_0 Analyte in Mobile Phase cluster_1 Stationary Phase Surface Analyte This compound (R-NH2) C18 C18 Chains (Primary Retention) Analyte->C18 Hydrophobic Interaction (Desired) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Ionic Interaction (Causes Tailing)

Step 3: Optimizing the Mobile Phase

Manipulating the mobile phase is the most powerful tool to mitigate silanol interactions and improve peak shape.

A. Adjusting Mobile Phase pH

The ionization state of both the this compound and the surface silanols is controlled by the mobile phase pH.[10]

  • Mechanism: At a low pH (e.g., pH < 3), the acidic silanol groups are protonated (Si-OH) and thus un-ionized. This minimizes the strong ionic interaction with the protonated basic analyte (R-NH3+), significantly reducing peak tailing.[2][9]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Use a calibrated pH meter to adjust the pH. Additives like formic acid or trifluoroacetic acid (TFA) are commonly used to lower the pH.

    • A starting point of pH 2.5-3.0 is recommended for basic compounds.[12]

    • Always ensure your column is stable at low pH conditions to prevent stripping the bonded phase.[11]

B. Increasing Buffer Concentration

Buffers are crucial for maintaining a stable pH throughout the analysis.[18]

  • Mechanism: A higher buffer concentration can help mask the residual silanol groups by increasing the ionic strength of the mobile phase, thereby reducing secondary interactions.[9]

  • Protocol: For UV-based detection, increasing a phosphate buffer concentration from 10 mM to 25-50 mM can improve peak shape.[12] Note that high buffer concentrations are not suitable for LC-MS applications as they can cause ion suppression.[12]

C. Using Mobile Phase Additives (Sacrificial Bases)

  • Mechanism: Small, basic additives like triethylamine (TEA) can be added to the mobile phase. TEA is a "sacrificial base" that preferentially interacts with the active silanol sites, effectively shielding them from the this compound analyte.[9][19]

  • Protocol: A typical concentration for TEA is 0.05 M, though optimization is necessary.[9] It's important to note that TEA can suppress MS signals and may have a high UV cutoff.

ParameterCondition 1 (Sub-optimal)Condition 2 (Optimized)Impact on Peak Tailing
Mobile Phase pH 6.82.8 with 0.1% Formic AcidSignificant Reduction
Buffer 10 mM Phosphate25 mM Phosphate (at pH 7)Moderate Reduction
Additive None0.1% Triethylamine (at pH 7)Significant Reduction

Table 1. Effect of Mobile Phase Modifications on Peak Shape.

Step 4: Column Selection and Care

The choice of HPLC column is critical for analyzing challenging compounds.

A. Column Chemistry

  • End-Capped Columns: Modern columns are often "end-capped," where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them less active.[6][12] Using a high-purity, well-end-capped column is highly recommended for basic analytes.[1]

  • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which helps to shield the residual silanols and provides alternative selectivity.[1]

  • Hybrid Silica: Columns based on hybrid organic/inorganic silica particles often exhibit fewer active silanol sites and offer a wider usable pH range.

B. Column Contamination and Regeneration

Over time, strongly retained compounds from the sample matrix can accumulate at the head of the column, leading to peak shape distortion and increased backpressure.[14]

Protocol for Column Washing:

  • Disconnect the column from the detector.

  • Flush with Mobile Phase (No Buffer): Wash with 10-20 column volumes of the mobile phase without any buffer salts to remove precipitated salts.[20]

  • Flush with 100% Acetonitrile: Use 10-20 column volumes to remove non-polar contaminants.

  • Flush with 100% Isopropanol: If stronger solvents are needed, isopropanol is a good intermediate.

  • Return to Initial Conditions: Gradually re-introduce the analytical mobile phase, starting with the organic component and slowly adding the aqueous/buffered component to avoid pressure shock.[20] Equilibrate for at least 20 column volumes before the next injection.[21]

G Start Peak Tailing Observed for this compound CheckAllPeaks Tailing for ALL peaks? Start->CheckAllPeaks CheckSystem Inspect for Extra-Column Volume (fittings, tubing) CheckAllPeaks->CheckSystem Yes ChemInteraction Chemical Interaction Likely CheckAllPeaks->ChemInteraction No CheckColumnVoid Check for Column Void CheckSystem->CheckColumnVoid AdjustpH Lower Mobile Phase pH (e.g., to 2.5-3.0) ChemInteraction->AdjustpH CheckBuffer Increase Buffer Strength or Add TEA AdjustpH->CheckBuffer ColumnChoice Evaluate Column: - Use End-Capped Column - Consider Polar-Embedded CheckBuffer->ColumnChoice ColumnWash Perform Column Wash Protocol ColumnChoice->ColumnWash Resolved Peak Shape Improved ColumnWash->Resolved

Conclusion and Best Practices

Troubleshooting HPLC peak tailing for a polar basic compound like this compound is a systematic process. By understanding the underlying chemical principles, particularly the role of silanol interactions, and methodically addressing potential causes from the system to the mobile phase to the column itself, you can achieve robust and reliable chromatographic results.

Key Takeaways:

  • Prioritize pH: The single most effective tool for improving the peak shape of basic compounds is lowering the mobile phase pH to suppress silanol ionization.

  • Choose the Right Column: Start with a modern, high-purity, end-capped C18 column.

  • Maintain Column Health: Regularly wash your column and use guard columns to extend its life and performance.[13][14]

  • Be Systematic: Follow a logical troubleshooting sequence to efficiently identify and solve the problem.[11]

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. (2021-10-15). Available from: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. (2025-10-28). Available from: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. (2025-06-09). Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Maintenance and Care of HPLC Columns in Chromatography. Phenomenex. (2025-11-05). Available from: [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. (2025-08-07). Available from: [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. ResearchGate. (2025-08-05). Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Tips to maintain your HPLC & UHPLC systems and columns. Waters Corporation. (2016-10-13). Available from: [Link]

  • Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. PubChem. Available from: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. (2023-11-23). Available from: [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Available from: [Link]

  • This compound - CAS - 91431-01-5. Axios Research. Available from: [Link]

  • Off to a Fresh Start: HPLC Column Care. Agilent. (2022-12-13). Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. (2017-08-03). Available from: [Link]

  • Secondary-Retention Effects in Reversed-Phase Chromatography. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. (2023-12-27). Available from: [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
  • HPLC Troubleshooting Guide. Available from: [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available from: [Link]

  • General HPLC Column Care. Available from: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America, Inc. (2017-12-08). Available from: [Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Available from: [Link]

  • alpha-(2-Cyclohexylidenehydrazinyl)-carbidopa methyl. PubChem. Available from: [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. Available from: [Link]

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Technical Support Center: Optimizing Mass Spectrometry Parameters for Carbidopa Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of carbidopa methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing and troubleshooting your LC-MS/MS methods. As your partner in the lab, we understand that robust and reliable data is paramount. This resource moves beyond rigid protocols to explain the causality behind experimental choices, empowering you to develop a self-validating analytical system.

Part 1: Foundational Knowledge - Understanding Your Analyte and System

Before embarking on method development, a thorough understanding of your analyte, this compound, and the intricacies of your LC-MS/MS system is crucial.

Analyte Characteristics: this compound

This compound is a derivative of carbidopa, a peripheral dopa-decarboxylase inhibitor used in the treatment of Parkinson's disease.[1] Its structure, featuring a catechol ring, a hydrazine group, and a methyl ester moiety, presents unique analytical challenges.

  • Chemical Structure: C₁₁H₁₆N₂O₄[1][2][3]

  • Molecular Weight: 240.26 g/mol [1][2][3]

  • Key Functional Groups: Catechol, hydrazine, methyl ester.

The catechol group is susceptible to oxidation, while the overall molecule is polar, which can make chromatographic retention challenging.[4][5] The ester group may be liable to hydrolysis, particularly at non-ideal pH or in the presence of esterases in biological samples.[4]

It is important to distinguish this compound from the more frequently studied levodopa methyl ester (LDME) . While structurally similar, they are distinct compounds. However, analytical methodologies developed for LDME can serve as an excellent starting point for this compound due to their shared catechol and methyl ester functionalities.

The Instrument: Triple Quadrupole Mass Spectrometry

For quantitative bioanalysis, the triple quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode, is the gold standard. This is due to its exceptional sensitivity and selectivity. The process involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and detecting a specific product ion in the third quadrupole (Q3). This highly specific precursor-to-product ion transition minimizes interferences from complex biological matrices.

Part 2: Systematic Method Development

A systematic approach to method development is key to achieving a robust and reproducible assay. This section will guide you through the critical steps of optimizing your mass spectrometry parameters.

Compound Optimization: Finding the Right MRM Transitions

The first step in any quantitative LC-MS/MS method is to determine the optimal MRM transitions for your analyte. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer.

  • Prepare a Standard Solution: Prepare a ~1 µg/mL solution of this compound in a suitable solvent, such as methanol or acetonitrile with 0.1% formic acid.

  • Direct Infusion: Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (Q1 Scan): Perform a full scan in the positive ion mode to identify the precursor ion. For this compound (MW 240.26), the protonated molecule [M+H]⁺ should be observed at m/z 241.3.

  • Product Ion Scan: Set Q1 to transmit the precursor ion (m/z 241.3) and scan Q3 to identify the most abundant and stable product ions.

    • Predicting Fragmentation: The fragmentation of esters often involves cleavage next to the carbonyl group (loss of the alkoxy group, -OR) or rearrangements.[5] For this compound, potential fragmentations could involve the loss of the methyl ester group or cleavages around the hydrazine moiety. The fragmentation pattern of carbidopa itself often yields a prominent ion at m/z 181.[2]

  • Optimize Cone Voltage/Declustering Potential: While monitoring the precursor ion, ramp the cone voltage (or declustering potential, depending on the instrument manufacturer) to find the voltage that maximizes the precursor ion intensity without causing in-source fragmentation.

  • Optimize Collision Energy: For each promising product ion, perform a collision energy optimization experiment. Ramp the collision energy and monitor the product ion intensity to find the optimal energy that yields the highest signal.

  • Select MRM Transitions: Choose at least two MRM transitions for this compound. The most intense transition should be used for quantification (quantifier), and a second, less intense transition should be used for confirmation (qualifier).

ParameterRecommended Starting Value
PolarityPositive
Capillary Voltage1.5 - 3.0 kV
Cone Voltage15 - 30 V
Desolvation Temperature400 - 550 °C
Desolvation Gas Flow800 - 1200 L/hr
Cone Gas Flow50 - 150 L/hr
Collision GasArgon

These parameters are a starting point and should be optimized for your specific instrument and analyte.

Chromatographic Separation

Due to the polar nature of this compound, achieving adequate retention on a standard C18 reversed-phase column can be challenging.[5]

  • Recommended Column Chemistries:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for retaining polar compounds.

    • Embedded Polar Group (EPG) C18: These columns have polar groups embedded in the alkyl chains, which aids in the retention of polar analytes.

  • Mobile Phase Considerations:

    • An acidic mobile phase (e.g., with 0.1% formic acid) is crucial for promoting ionization in positive mode and enhancing the stability of the catechol group.

    • Common mobile phases include water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

Part 3: Troubleshooting Guide

Even with a well-developed method, issues can arise. This section addresses common problems in a question-and-answer format.

Poor Sensitivity / No Signal

Q: I'm not seeing any signal for my this compound standard. What should I do?

A: This is a common issue that can often be resolved by systematically checking each component of the system.

  • Verify Analyte Stability: Carbidopa and its derivatives are susceptible to degradation.[4] Prepare a fresh standard solution. Catechol-containing compounds can be unstable at neutral or alkaline pH and are sensitive to light and temperature.[4]

  • Check Instrument Settings:

    • Ensure the mass spectrometer is in the correct ionization mode (positive for this compound).

    • Verify that the MRM transitions are entered correctly.

    • Confirm that gas flows and temperatures are at their setpoints.

  • Inspect the ESI Source:

    • Check for a stable spray. An unstable or dripping spray will result in poor sensitivity.

    • Ensure the spray needle is positioned correctly and is not clogged.

  • Confirm LC Elution: Inject a high-concentration standard and monitor the total ion chromatogram (TIC) to ensure the compound is eluting from the column.

High Background / Noisy Baseline

Q: My chromatograms have a very high baseline, making it difficult to integrate my peaks. What could be the cause?

A: A high background can originate from several sources, including contaminated solvents, a dirty MS source, or an un-optimized method.

  • Solvent Contamination: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.

  • Clean the MS Source: The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the source components.

  • Optimize Cone Voltage: A cone voltage that is too high can cause in-source fragmentation of solvent clusters or background ions, leading to a noisy baseline. Re-optimize this parameter.[6]

  • Check for Contamination in the LC System: Flush the LC system thoroughly. Contaminants can accumulate in the injector, lines, or column.

Poor Peak Shape

Q: My peaks for this compound are broad or tailing. How can I improve this?

A: Poor peak shape is often a chromatographic issue.

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-4) to keep the analyte protonated and minimize interactions with residual silanols on the column.

  • Column Choice: If using a standard C18 column, consider switching to a HILIC or EPG C18 column, which are better suited for polar compounds.

  • Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and MS source to reduce peak broadening.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate internal standard for this compound?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If this is not available, a structurally similar compound that does not co-elute with the analyte or interfere with its ionization can be used. Methyldopa has been used as an internal standard for carbidopa analysis.[7]

Q2: What are matrix effects, and how can I minimize them?

A2: Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix (e.g., salts, phospholipids from plasma).[8] This can lead to inaccurate and imprecise results.

  • Strategies to Minimize Matrix Effects:

    • Chromatographic Separation: Develop a robust LC method that separates the analyte from the bulk of the matrix components.

    • Sample Preparation: Use a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), instead of a simple protein precipitation.[8]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9]

    • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

Q3: How often should I calibrate the mass spectrometer?

A3: It is good practice to perform a mass calibration check daily using a standard calibration solution to ensure the mass accuracy of your instrument. A full tune and calibration should be performed according to your laboratory's standard operating procedures or when you observe a significant drop in performance.

Q4: My results are not reproducible. What are the likely causes?

A4: Lack of reproducibility can stem from several factors.

  • Analyte Instability: As mentioned, this compound may be unstable. Ensure consistent sample handling procedures, including keeping samples cold and protected from light.[4]

  • Inconsistent Sample Preparation: Ensure your sample preparation is precise and consistent between samples.

  • LC System Variability: Check for leaks in the LC system, and ensure the pumps are delivering a consistent mobile phase composition.

  • MS Source Instability: A dirty or improperly configured ion source can lead to variable ionization and, therefore, irreproducible results.

Part 5: Visualizing the Workflow

Method Development Workflow

MethodDevelopment cluster_infusion Direct Infusion & Compound Optimization cluster_lc LC Method Development cluster_validation Method Validation infuse Infuse Standard q1_scan Q1 Scan (Find Precursor Ion) infuse->q1_scan product_scan Product Ion Scan (Find Fragments) q1_scan->product_scan optimize_cone Optimize Cone Voltage q1_scan->optimize_cone optimize_ce Optimize Collision Energy product_scan->optimize_ce select_mrm Select Quantifier & Qualifier MRMs optimize_ce->select_mrm column_select Select Column (HILIC or EPG) select_mrm->column_select mobile_phase Optimize Mobile Phase (Acidic pH) gradient Develop Gradient matrix_effect Assess Matrix Effect gradient->matrix_effect stability Evaluate Stability finalize Finalize Method Troubleshooting cluster_no_signal No / Low Signal Solutions cluster_high_bg High Background Solutions cluster_bad_peak Poor Peak Shape Solutions issue Problem Observed no_signal No / Low Signal issue->no_signal e.g. high_bg High Background issue->high_bg e.g. bad_peak Poor Peak Shape issue->bad_peak e.g. check_stability Check Analyte Stability no_signal->check_stability check_ms Verify MS Settings no_signal->check_ms check_spray Inspect ESI Spray no_signal->check_spray check_solvents Check Solvents high_bg->check_solvents clean_source Clean MS Source high_bg->clean_source optimize_v Re-optimize Voltages high_bg->optimize_v check_ph Check Mobile Phase pH bad_peak->check_ph check_column Evaluate Column bad_peak->check_column check_solvent Injection Solvent Mismatch? bad_peak->check_solvent

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

References

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. (2013). [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. (2020). [Link]

  • Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. PubChem. [Link]

  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules. (2023). [Link]

  • In-Loop Analyte Degradation in Two-Dimensional Liquid Chromatography: Example and Solutions. LCGC International. (2024). [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Journal of Proteome Research. (2010). [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. (2001). [Link]

  • Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. (2013). [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Melevodopa. Wikipedia. [Link]

  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. ResearchGate. (2023). [Link]

  • Skyline Collision Energy Optimization. Skyline. [Link]

  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research. (2014). [Link]

  • Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. (2018). [Link]

  • Liquid chromatography–tandem mass spectrometry for clinical diagnostics. Nature Reviews Methods Primers. (2022). [Link]

  • Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. (2022). [Link]

  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PubMed. (2023). [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. (2016). [Link]

  • This compound. Axios Research. [Link]

  • Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. (2022). [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. LCGC International. [Link]

  • Predicting likely fragments in a mass spectrum. YouTube. (2023). [Link]

  • Study on the matrix effect in the determination of selected pharmaceutical residues in seawater by solid-phase extraction and ultra-high-performance liquid chromatography-electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry. Journal of Chromatography A. (2012). [Link]

  • A simple, sensitive and rapid LC-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma using alumina-A cartridges. Journal of Pharmaceutical and Biomedical Analysis. (2015). [Link]

  • LC-MS/MS Characterization of Forced Degradation Products of Repaglinide: Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Journal of AOAC International. (2021). [Link]

  • Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European Journal of Mass Spectrometry. (2009). [Link]

  • Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma. Journal of Chromatography B. (2008). [Link]

  • Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. (2018). [Link]

  • Synthesis method of L-dopa methyl ester hydrochloride.

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Technical Support Center: Refining Carbidopa Methyl Ester Dosage for Optimal Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbidopa methyl ester. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in refining the dosage of this compound for optimal efficacy in your preclinical and clinical research. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.

Introduction: Understanding this compound as a Prodrug

This compound is a prodrug of carbidopa.[1][2] This means it is a chemically modified version of the active drug, carbidopa, which is designed to be converted into carbidopa within the body.[3][4][5] The primary therapeutic action of carbidopa is the inhibition of DOPA decarboxylase (DDC), an enzyme that breaks down L-DOPA in the periphery.[6][7] By inhibiting peripheral DDC, carbidopa allows more L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine to alleviate the symptoms of Parkinson's disease.[6][7][8]

The central challenge in refining the dosage of this compound is to ensure its efficient and consistent conversion to carbidopa, thereby achieving therapeutic concentrations of the active drug. This guide will walk you through the critical considerations and troubleshooting steps to achieve this goal.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of carbidopa that we are trying to achieve with this compound?

A1: The goal is to inhibit the peripheral DOPA decarboxylase (DDC) enzyme.[6] Carbidopa, the active form of your compound, prevents the conversion of L-DOPA to dopamine in the bloodstream.[6][7] This is crucial because dopamine itself cannot cross the blood-brain barrier, but L-DOPA can.[6][8] By protecting L-DOPA from peripheral breakdown, more of it reaches the brain to be converted into dopamine, where it is needed. Carbidopa itself does not cross the blood-brain barrier, so it selectively acts on peripheral DDC.[6]

Q2: What are the expected advantages of using a methyl ester prodrug of carbidopa?

A2: Prodrugs are often designed to improve the pharmacokinetic properties of a parent drug.[3][4][5] For this compound, potential advantages could include enhanced membrane permeability, leading to improved oral absorption, or altered solubility characteristics. The specific benefits will depend on the physicochemical properties of the ester compared to the parent carbidopa molecule.

Q3: How do I establish an initial dose range for my in vivo efficacy studies?

A3: A common starting point is to consider the established effective doses of carbidopa. Recommended daily doses of carbidopa in clinical settings range from 75 to 200 mg.[9][10][11] For preclinical studies, you will need to perform dose-range finding studies.[12] It is advisable to start with a dose of this compound that, upon complete conversion, would yield a carbidopa dose within the lower end of the therapeutic range, and then escalate the dose. Always conduct thorough safety and toxicology assessments as part of your dose-finding protocol.[13]

Q4: What are the critical parameters to monitor to assess the efficacy of my this compound dosage?

A4: When co-administering with L-DOPA, the primary efficacy endpoint is the potentiation of L-DOPA's effects. This can be measured by observing a behavioral response in your animal model of Parkinson's disease. Pharmacokinetic analysis is also critical. You should measure the plasma concentrations of L-DOPA, carbidopa, and dopamine.[14][15] An effective dose of this compound should lead to increased plasma levels and a longer half-life of L-DOPA.[6]

Troubleshooting Guides

Scenario 1: Lack of Efficacy or Suboptimal L-DOPA Potentiation

If you are not observing the expected enhancement of L-DOPA's effects, consider the following troubleshooting steps:

Step 1: Verify Compound Integrity and Formulation

  • Rationale: The stability of the ester is crucial for accurate dosing. Degradation of the compound before administration will lead to an underdosing of the active prodrug.

  • Action:

    • Confirm the purity and identity of your this compound batch using analytical methods like HPLC or LC-MS.[16][17][18][19]

    • Assess the stability of the compound in your chosen vehicle under the storage and handling conditions of your experiment.[20]

    • Ensure the formulation is appropriate for the route of administration and that the compound is fully solubilized or uniformly suspended.[21]

Step 2: Investigate Prodrug Conversion

  • Rationale: The conversion of this compound to carbidopa is a critical step. Inefficient or variable enzymatic hydrolysis of the ester will result in suboptimal levels of the active drug.

  • Action:

    • Conduct in vitro plasma stability assays to determine the rate of hydrolysis of the methyl ester to carbidopa in the plasma of your chosen animal species.

    • Perform pharmacokinetic studies to measure the plasma concentrations of both this compound and carbidopa over time after administration. A low level of carbidopa in the presence of high levels of the ester suggests poor conversion.

Step 3: Re-evaluate the Dose Range

  • Rationale: The initial dose range may be too low to achieve a therapeutic concentration of carbidopa.

  • Action:

    • If Steps 1 and 2 do not reveal any issues, a dose-escalation study is warranted.[22]

    • Incrementally increase the dose of this compound and continue to monitor both the pharmacokinetic profile and the pharmacodynamic response.

Experimental Workflow for Troubleshooting Lack of Efficacy

cluster_0 Problem: Lack of Efficacy cluster_1 Step 1: Verification cluster_2 Step 2: Pharmacokinetics cluster_3 Step 3: Dose Adjustment cluster_4 Resolution Start No L-DOPA Potentiation Observed Verify_Compound Verify Compound Integrity and Formulation Start->Verify_Compound Initiate Troubleshooting Investigate_Conversion Investigate Prodrug Conversion (in vitro & in vivo) Verify_Compound->Investigate_Conversion If Compound is Stable Re-evaluate_Dose Re-evaluate Dose Range (Dose Escalation) Investigate_Conversion->Re-evaluate_Dose If Conversion is Confirmed Resolved Optimal Efficacy Achieved Re-evaluate_Dose->Resolved

Caption: Troubleshooting workflow for addressing suboptimal efficacy.

Scenario 2: High Variability in Experimental Results

High variability between subjects can obscure the true effect of your compound. Here’s how to address it:

Step 1: Standardize Experimental Conditions

  • Rationale: Inconsistent experimental procedures can introduce significant variability.

  • Action:

    • Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions.

    • Standardize the timing of drug administration and behavioral testing.

    • Use a consistent and validated method for sample collection and processing.

Step 2: Evaluate Formulation and Administration Technique

  • Rationale: Inconsistent dosing due to a poor formulation or administration technique is a common source of variability.

  • Action:

    • If using a suspension, ensure it is homogenous before and during administration.

    • For oral gavage, ensure the technique is consistent and minimizes stress to the animals.

    • Consider alternative routes of administration if oral absorption proves to be highly variable.

Step 3: Assess Intersubject Pharmacokinetic Variability

  • Rationale: Differences in metabolism and clearance between individual animals can lead to variable drug exposure.

  • Action:

    • Conduct a pharmacokinetic study with a larger group of animals to quantify the inter-individual variability in the plasma concentrations of this compound and carbidopa.

    • If variability is high, you may need to increase your sample size for efficacy studies to achieve statistical power.

Data Presentation: Key Pharmacokinetic Parameters

When reporting your findings, a clear summary of pharmacokinetic data is essential.

ParameterThis compoundCarbidopaLevodopa (with CMe)Levodopa (without CMe)
Cmax (ng/mL) Insert ValueInsert ValueInsert ValueInsert Value
Tmax (h) Insert ValueInsertValueInsert ValueInsert Value
AUC (ng·h/mL) Insert ValueInsert ValueInsert ValueInsert Value
t1/2 (h) Insert ValueInsert ValueInsert ValueInsert Value

*CMe: this compound

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of conversion of this compound to carbidopa in plasma.

Materials:

  • This compound

  • Control plasma from the relevant species (e.g., mouse, rat, human)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed plasma at a final concentration relevant to your in vivo studies.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma and immediately quench the reaction by adding it to the cold quenching solution.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentrations of both this compound and carbidopa.

  • Plot the concentration of this compound versus time to determine the half-life of the prodrug in plasma.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To determine the plasma concentration-time profiles of this compound and carbidopa following administration.

Materials:

  • This compound formulation

  • Appropriate animal model

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Administer a single dose of the this compound formulation to the animals via the intended route (e.g., oral gavage, intravenous injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.

  • Process the blood samples to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction).

  • Quantify the concentrations of this compound and carbidopa in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both the prodrug and the active drug.

Visualizing the Mechanism of Action

cluster_periphery Peripheral Circulation cluster_brain Central Nervous System (Brain) L-DOPA_periphery L-DOPA Dopamine_periphery Dopamine L-DOPA_periphery->Dopamine_periphery Metabolism BBB Blood-Brain Barrier L-DOPA_periphery->BBB Crosses Carbidopa_ME Carbidopa Methyl Ester Carbidopa Carbidopa Carbidopa_ME->Carbidopa Hydrolysis (Esterases) DDC DOPA Decarboxylase (DDC) Carbidopa->DDC Inhibits Dopamine_periphery->BBB Cannot Cross L-DOPA_brain L-DOPA Dopamine_brain Dopamine L-DOPA_brain->Dopamine_brain Conversion by DDC BBB->L-DOPA_brain

Caption: Mechanism of action of this compound in conjunction with L-DOPA.

References

  • Carbidopa - StatPearls - NCBI Bookshelf - NIH. (2023-07-04). Available from: [Link]

  • Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA. (2024-10-08). Available from: [Link]

  • Effect of Carbidopa Dose on Levodopa Pharmacokinetics With and Without Catechol-O-Methyltransferase Inhibition in Healthy Subjects | Request PDF - ResearchGate. Available from: [Link]

  • Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate - PubChem. Available from: [Link]

  • Carbidopa - Wikipedia. Available from: [Link]

  • WO2007042848A2 - Process for the preparation of carbidopa - Google Patents.
  • Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC - PubMed. (2025-02-17). Available from: [Link]

  • Dose optimization during drug development: whether and when to optimize - PMC - NIH. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of levodopa/carbidopa cotherapies for Parkinson's disease | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]

  • Are High Doses of Carbidopa a Concern? A Randomized, Clinical Trial in Parkinson's Disease - PubMed. Available from: [Link]

  • (PDF) Prodrugs: A challenge for the drug development - ResearchGate. (2025-08-10). Available from: [Link]

  • Safety Data Sheet: Carbidopa - Chemos GmbH&Co.KG. Available from: [Link]

  • Effect of Carbidopa Dose on Levodopa Pharmacokinetics With and Without Catechol-O-Methyltransferase Inhibition in Healthy Subjects - PubMed. (2022-10-30). Available from: [Link]

  • Process for the preparation of carbidopa - Patent WO-2007042848-A2 - PubChem. Available from: [Link]

  • What is the maximum recommended dose for carbidopa (Catechol-O-methyltransferase inhibitor)/levodopa? - Dr.Oracle. (2025-09-23). Available from: [Link]

  • Prodrugs: a challenge for the drug development - PubMed. Available from: [Link]

  • A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available from: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available from: [Link]

  • Development of an in-situ forming implant system for levodopa and carbidopa for the treatment of parkinson's disease - PubMed. (2025-06-07). Available from: [Link]

  • Optimizing Dosing in Oncology Drug Development - Friends of Cancer Research. Available from: [Link]

  • A Safety and Efficacy Study of Carbidopa-levodopa in Patients With Macular Degeneration - ClinicalTrials.gov. Available from: [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012-05-01). Available from: [Link]

  • (PDF) Analytical method development and validation for simultaneous estimation of Carbidopa, Levodopa and Entacapone in its bulk and tablet dosage form by UPLC - ResearchGate. (2025-08-10). Available from: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024-01-16). Available from: [Link]

  • Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences - KIET. (2026-01-18). Available from: [Link]

  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - MDPI. Available from: [Link]

  • 4 Best Practices for Successful Invivo Tests in Clinical Research - bioaccessla.com. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of levodopa/carbidopa cotherapies for Parkinson's disease - PubMed. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. Available from: [Link]

  • Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Available from: [Link]

  • Importance of Dose Optimisation in Oncology Clinical Trials - AARDEX Group. (2024-09-25). Available from: [Link]

  • Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques - Agilent. Available from: [Link]

  • Analytical method development for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in - The Pharma Innovation. (2018-07-06). Available from: [Link]

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Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Carbidopa Methyl Ester Quantification in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the integrity of bioanalytical data is paramount. For prodrugs like carbidopa methyl ester (LDME), which are rapidly converted to their active counterparts, ensuring the accuracy and reproducibility of their quantification in biological matrices like plasma is a critical challenge. This guide provides an in-depth, experience-driven comparison of bioanalytical methods for LDME quantification, grounded in the principles of regulatory compliance and scientific rigor. We will explore the "why" and "how" of cross-validating a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This document is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a comprehensive understanding of the principles governing robust bioanalytical method validation.

The Analytical Imperative: Why Cross-Validation Matters

In drug development, methods often evolve. A project might start with a widely available technique like HPLC-UV and later transition to a more sensitive and specific LC-MS/MS assay as the need for lower detection limits arises. Cross-validation is the formal process of verifying that the data generated by a new method is comparable to that of the original, validated method. This is not merely a box-checking exercise; it is a cornerstone of maintaining data continuity and integrity throughout a drug's lifecycle. According to the International Council for Harmonisation (ICH) M10 guideline, cross-validation is necessary when data are obtained from different methods within a study or across different studies that will be combined.[1][2][3][4][5]

The choice of analytical technique is driven by the specific requirements of the study. While HPLC-UV offers robustness and cost-effectiveness, its sensitivity and selectivity can be limiting. In contrast, LC-MS/MS provides superior sensitivity and specificity, allowing for the quantification of low-level analytes in complex matrices.[6][7][8] However, the transition between these methods necessitates a rigorous comparison to ensure that the reported concentrations are consistent and reliable.

Comparative Overview of Analytical Methodologies

Here, we present a head-to-head comparison of a validated UHPLC-MS/MS method, adapted from established literature, and a representative HPLC-UV method.[9][10][11][12] The performance characteristics are summarized in the table below, reflecting typical expectations for each platform.

Parameter UHPLC-MS/MS HPLC-UV Rationale for Difference
Lower Limit of Quantification (LLOQ) 15 µg/L[9]~100 µg/LThe high selectivity of MS/MS detection allows for significantly lower detection limits compared to the less specific UV detection.
Upper Limit of Quantification (ULOQ) 10,000 µg/L[9]~5,000 µg/LLinearity in HPLC-UV can be limited at higher concentrations due to detector saturation.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[13]Within ±15% (±20% at LLOQ)Both methods must meet regulatory acceptance criteria for accuracy.[14][15][16]
Precision (% CV) ≤15% (≤20% at LLOQ)[13]≤15% (≤20% at LLOQ)Both methods must meet regulatory acceptance criteria for precision.[14][15][16]
Selectivity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)MS/MS can distinguish between compounds with the same retention time but different masses, providing superior selectivity.
Sample Volume 100 µL[9]200-500 µLThe higher sensitivity of MS/MS often allows for the use of smaller sample volumes.
Run Time ~5 minutes~15-20 minutesUHPLC systems with MS detection typically offer faster separation times.

The Cross-Validation Protocol: A Step-by-Step Guide

The objective of this cross-validation is to demonstrate that the HPLC-UV method provides comparable results to the established UHPLC-MS/MS method for the quantification of this compound in human plasma. The experimental design is based on the principles outlined in the ICH M10 guideline.[1][2][3][4][5]

Experimental Workflow

The following diagram illustrates the overall workflow for the cross-validation study.

Cross-Validation Workflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation SampleSelection Select ≥ 30 incurred study samples (spanning low, medium, high concentrations) SampleSplit Split each sample into two aliquots SampleSelection->SampleSplit MethodA Analyze Aliquot 1 with UHPLC-MS/MS (Reference Method) SampleSplit->MethodA MethodB Analyze Aliquot 2 with HPLC-UV (New Method) SampleSplit->MethodB DataCompilation Compile concentration data from both methods MethodA->DataCompilation MethodB->DataCompilation StatisticalAnalysis Perform statistical analysis: 1. Percentage Difference 2. Bland-Altman Plot DataCompilation->StatisticalAnalysis Acceptance Evaluate against acceptance criteria: ≥ 67% of samples must have a difference of ≤ 20% StatisticalAnalysis->Acceptance

Caption: Workflow for the cross-validation of two bioanalytical methods.

Detailed Methodologies

1. Sample Selection and Preparation:

  • Source: Utilize incurred samples from a clinical or preclinical study where subjects have been administered this compound.

  • Number of Samples: Select a minimum of 30 samples that span the quantifiable range of both assays.

  • Sample Handling: Thaw samples at room temperature and vortex to ensure homogeneity. Protect samples from light, as carbidopa and its esters can be light-sensitive.[9]

  • Aliquoting: Split each sample into two equal aliquots. One aliquot will be analyzed by the reference method (UHPLC-MS/MS) and the other by the new method (HPLC-UV).

2. UHPLC-MS/MS Analysis (Reference Method):

This protocol is based on the method described by Molteni et al. (2023) for the simultaneous analysis of levodopa, LDME, and carbidopa.[9][10][11][12]

  • Sample Extraction:

    • To 100 µL of plasma, add 300 µL of a 10% trichloroacetic acid (TCA) solution containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 10 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and inject into the UHPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.

3. HPLC-UV Analysis (New Method):

  • Sample Extraction:

    • To 200 µL of plasma, add 400 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound with a different retention time).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC-UV system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of a phosphate buffer and methanol.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: At a wavelength determined by the UV absorbance maximum of this compound.

Data Analysis and Acceptance Criteria

The core of cross-validation lies in the statistical comparison of the data sets.

1. Calculation of Percentage Difference:

For each sample, calculate the percentage difference between the concentrations obtained from the two methods using the following formula:

% Difference = ((Concentration_NewMethod - Concentration_ReferenceMethod) / Mean_Concentration) * 100

2. Acceptance Criteria:

The cross-validation is considered successful if:

  • At least 67% (i.e., 20 out of 30) of the samples have a percentage difference within ±20% of the mean concentration.

3. Bland-Altman Analysis:

A Bland-Altman plot is a powerful visualization tool to assess the agreement between two quantitative methods. It plots the difference between the two measurements against their average. This helps to identify any systematic bias or trends in the differences across the concentration range.

The following diagram illustrates the logical relationship in evaluating the cross-validation results.

Data Evaluation Logic Cross-Validation Data Evaluation Logic DataInput Paired concentration data (Method A vs. Method B) CalcDiff Calculate % Difference for each pair DataInput->CalcDiff CheckCriteria Is % Difference ≤ 20%? CalcDiff->CheckCriteria CountPass Count number of passing samples CheckCriteria->CountPass CalcPassRate Calculate Pass Rate: (Passing Samples / N) * 100 CountPass->CalcPassRate TotalSamples Total number of samples (N) TotalSamples->CalcPassRate FinalDecision Is Pass Rate ≥ 67%? CalcPassRate->FinalDecision Pass Validation Successful FinalDecision->Pass Yes Fail Validation Failed (Investigate Discrepancies) FinalDecision->Fail No

Caption: Logical flow for evaluating cross-validation data against acceptance criteria.

Trustworthiness: Building a Self-Validating System

A robust cross-validation protocol is inherently a self-validating system. The use of incurred samples is crucial as they have been subjected to the same physiological and metabolic processes as authentic study samples, providing a more realistic assessment of method performance. Furthermore, the pre-defined acceptance criteria, based on international regulatory guidelines, provide an objective and unbiased measure of success.[1][2][3][4][5][14][15][16] Any failure to meet these criteria triggers a formal investigation into the source of the discrepancy, ensuring that only methods producing reliable and concordant data are used for regulatory submissions.

Conclusion

References

  • Kakarla, S. et al. (2016). Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma Using Alumina SPE Cartridges. Indo American Journal of Pharmaceutical Sciences, 3(8), 905-915. [Link]

  • Ferreira, M. S., et al. (2018). Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. Bioanalysis, 10(19), 1567-1576. [Link]

  • Molteni, L., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(11), 4333. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • ResearchGate. (n.d.). Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: Application to a pharmacokinetic study | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence s. [Link]

  • National Center for Biotechnology Information. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PubMed. [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. [Link]

  • National Center for Biotechnology Information. (2018). Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. PubMed. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResearchGate. (n.d.). (PDF) The stability of carbidopa in solution. [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Semantic Scholar. (2023). Simultaneous Estimation of Levodopa and Carbidopa in Mice Plasma by LC-MS/MS. [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • National Center for Biotechnology Information. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

Sources

A Researcher's Guide to the Statistical Analysis of Carbidopa Methyl Ester Treatment Groups in Preclinical Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

The Scientific Imperative for Robust Statistical Analysis

Carbidopa is a well-established peripheral DOPA decarboxylase inhibitor, administered in combination with levodopa (L-DOPA) to increase the central bioavailability of dopamine's precursor and manage the motor symptoms of Parkinson's disease.[1][2][3][4] Carbidopa Methyl Ester, a derivative of carbidopa, represents a novel investigational compound.[5] Evaluating its efficacy and comparing it to existing treatments or a placebo requires a meticulously planned experimental design and a sophisticated approach to statistical analysis. The ultimate goal is to generate reproducible and irrefutable evidence of the compound's biological activity.

Statistical analysis in pharmacology is not merely a mathematical exercise; it is the tool that allows us to discern a true biological signal from random noise.[6] It provides the framework for hypothesis testing and enables us to make informed decisions about the potential of a new therapeutic agent.[7]

Designing a Preclinical Study for this compound: A Hypothetical Framework

To illustrate the principles of statistical analysis, we will use a hypothetical preclinical study in a rodent model of Parkinson's disease.

Experimental Model

The 6-hydroxydopamine (6-OHDA) rat model is a widely used and well-characterized neurotoxin-based model that induces a progressive loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[1][2][4]

Treatment Groups

A robust study design will include multiple treatment arms to allow for comprehensive comparisons:

  • Group 1: Sham Control: Animals receive a vehicle injection instead of the 6-OHDA neurotoxin. This group serves as the baseline for normal motor function and neurochemistry.

  • Group 2: 6-OHDA Lesion + Vehicle: This is the disease model control group, demonstrating the extent of the Parkinsonian phenotype induced by the neurotoxin.

  • Group 3: 6-OHDA Lesion + Levodopa/Carbidopa: This group receives the standard-of-care treatment, providing a benchmark against which to compare the novel compound.

  • Group 4: 6-OHDA Lesion + Levodopa/Carbidopa Methyl Ester: This is the experimental group, testing the efficacy of the new formulation.

Experimental Endpoints

A multi-faceted approach to endpoint selection is crucial for a comprehensive evaluation.[1]

1. Behavioral Endpoints (Motor Function):

  • Rotarod Test: Measures motor coordination and balance. The latency to fall from a rotating rod is recorded.[8]

  • Cylinder Test: Assesses forelimb asymmetry, a common feature of unilateral 6-OHDA lesions. The number of contralateral and ipsilateral paw touches to the cylinder wall during rearing is counted.[4]

  • Apomorphine-Induced Rotations: Apomorphine, a dopamine agonist, induces contralateral rotations in 6-OHDA lesioned animals. The number of rotations over a set period is quantified.[4]

2. Neurochemical Endpoints:

  • Striatal Dopamine and Metabolite Levels: High-performance liquid chromatography (HPLC) with electrochemical detection is used to measure the levels of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in striatal tissue homogenates.[1]

3. Pharmacokinetic Endpoints:

  • Plasma Levodopa and Carbidopa Concentrations: Blood samples are collected at multiple time points after drug administration to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[9][10]

The Statistical Analysis Workflow: A Step-by-Step Guide

The choice of statistical test is dictated by the nature of the data and the experimental design.[11]

Visualizing the Experimental and Analytical Workflow

G cluster_experimental Experimental Phase cluster_analysis Statistical Analysis Phase animal_model 6-OHDA Rat Model of Parkinson's Disease group_allocation Random Allocation to Treatment Groups animal_model->group_allocation treatment Chronic Treatment Administration group_allocation->treatment behavioral Behavioral Testing (Rotarod, Cylinder Test, Rotations) treatment->behavioral pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling tissue_collection Striatal Tissue Collection behavioral->tissue_collection pk_sampling->tissue_collection pk_analysis Pharmacokinetic Modeling pk_sampling->pk_analysis data_normality Assess Data for Normality (e.g., Shapiro-Wilk test) tissue_collection->data_normality parametric Parametric Tests (ANOVA, t-test) data_normality->parametric Data is normally distributed nonparametric Non-parametric Tests (Kruskal-Wallis, Mann-Whitney U) data_normality->nonparametric Data is not normally distributed post_hoc Post-hoc Analysis (e.g., Tukey's, Dunn's) parametric->post_hoc nonparametric->post_hoc correlation Correlational Analysis post_hoc->correlation pk_analysis->correlation

Caption: Experimental and Statistical Analysis Workflow.

Part 1: Analysis of Behavioral and Neurochemical Data

1. Data Exploration and Assumption Checking:

Before applying any inferential statistical tests, it is essential to explore the data. This includes checking for outliers and assessing the assumption of normality. The Shapiro-Wilk test is a commonly used method for testing the normality of data.

2. Comparing Multiple Treatment Groups:

When comparing more than two groups, the Analysis of Variance (ANOVA) is the appropriate parametric test, provided the data are normally distributed and have equal variances.[12][13] If these assumptions are not met, the non-parametric equivalent, the Kruskal-Wallis test, should be used.[13][14][15]

  • Causality: We use these tests to determine if there is a statistically significant overall difference between any of the treatment groups. The null hypothesis is that there are no differences between the group means (for ANOVA) or medians (for Kruskal-Wallis).

Step-by-Step Protocol for One-Way ANOVA:

  • State the Hypotheses:

    • Null Hypothesis (H₀): The means of the different treatment groups are equal.

    • Alternative Hypothesis (H₁): At least one treatment group mean is different from the others.

  • Set the Significance Level (alpha): This is typically set at 0.05.

  • Calculate the F-statistic: This is the ratio of the variance between groups to the variance within groups.

  • Determine the p-value: This is the probability of observing an F-statistic as extreme as, or more extreme than, the one calculated if the null hypothesis is true.

3. Post-Hoc Analysis:

A significant result from ANOVA or the Kruskal-Wallis test tells us that there is a difference somewhere among the groups, but it does not specify which groups are different from each other. Post-hoc tests are necessary to perform pairwise comparisons.

  • For ANOVA: Tukey's Honestly Significant Difference (HSD) test is commonly used when comparing all possible pairs of means.[16]

  • For Kruskal-Wallis: Dunn's test is a suitable post-hoc test for pairwise comparisons of the mean ranks.

Example Data and Interpretation (Hypothetical):

Table 1: Apomorphine-Induced Rotations (Rotations per 30 minutes)

GroupNMean ± SEM
Sham Control105.2 ± 1.1
6-OHDA + Vehicle10150.3 ± 12.5
6-OHDA + L-DOPA/Carbidopa1045.7 ± 5.8
6-OHDA + L-DOPA/CME1038.2 ± 4.9

A one-way ANOVA reveals a significant overall effect of treatment (F(3, 36) = 55.2, p < 0.001). Tukey's post-hoc analysis would then be used to show that the 6-OHDA + Vehicle group has significantly more rotations than the Sham Control group (p < 0.001). Importantly, it would also allow us to compare the efficacy of the two treatments, potentially revealing if the this compound group has significantly fewer rotations than the standard Levodopa/Carbidopa group.

Part 2: Analysis of Repeated Measures Data (e.g., Rotarod Performance over Time)

In many preclinical studies, behavioral tests are conducted at multiple time points (e.g., baseline, and then weekly after treatment initiation). This type of data requires a repeated measures ANOVA.[6][7][17][18][19]

  • Causality: A repeated measures ANOVA allows us to investigate the main effect of time, the main effect of treatment, and, most critically, the time-by-treatment interaction. A significant interaction effect would indicate that the effect of the treatment on motor performance changes over time, and that this change is different between the treatment groups.

Step-by-Step Protocol for Two-Way Repeated Measures ANOVA:

  • Define Factors:

    • Within-subjects factor: Time

    • Between-subjects factor: Treatment Group

  • State the Hypotheses for the Interaction:

    • Null Hypothesis (H₀): There is no interaction between time and treatment group.

    • Alternative Hypothesis (H₁): There is an interaction between time and treatment group.

  • Check Assumptions: In addition to normality, repeated measures ANOVA assumes sphericity (the variances of the differences between all combinations of related groups are equal). Mauchly's test is used to check this assumption. If sphericity is violated, a correction (e.g., Greenhouse-Geisser) should be applied.

  • Interpret the Results: The primary outcome of interest is the interaction effect. If this is significant, you can then examine the simple main effects (the effect of treatment at each time point, and the effect of time for each treatment group).

Example Data and Interpretation (Hypothetical):

Table 2: Latency to Fall on Rotarod (seconds)

GroupNBaselineWeek 1Week 2Week 3Week 4
Sham Control10180 ± 10182 ± 9185 ± 11183 ± 10181 ± 12
6-OHDA + Vehicle10178 ± 12120 ± 1595 ± 1370 ± 1165 ± 10
6-OHDA + L-DOPA/Carbidopa10181 ± 11145 ± 13160 ± 12155 ± 14150 ± 13
6-OHDA + L-DOPA/CME10179 ± 13160 ± 10175 ± 9178 ± 8176 ± 9

A two-way repeated measures ANOVA might reveal a significant time x treatment interaction (p < 0.001). This would indicate that the change in rotarod performance over the four weeks is different depending on the treatment received. Post-hoc tests would then be used to show, for example, that at Week 4, the this compound group performed significantly better than the standard Levodopa/Carbidopa group.

Part 3: Analysis of Pharmacokinetic Data

Pharmacokinetic data are typically analyzed using non-compartmental or compartmental modeling approaches.[20] For comparing PK parameters between two treatment groups (e.g., standard Levodopa/Carbidopa vs. Levodopa/Carbidopa Methyl Ester), an independent samples t-test (for normally distributed data) or a Mann-Whitney U test (for non-normally distributed data) can be used.[13][21][22]

Example Data and Interpretation (Hypothetical):

Table 3: Levodopa Pharmacokinetic Parameters

GroupNCmax (ng/mL)AUC₀₋ₜ (ng*h/mL)
L-DOPA/Carbidopa81500 ± 2504500 ± 600
L-DOPA/CME81800 ± 3006000 ± 750

An independent samples t-test could be used to determine if there is a statistically significant difference in the Cmax and AUC of levodopa between the two formulations. A significantly higher Cmax and/or AUC for the this compound group could suggest improved bioavailability.

Visualizing the Statistical Decision Tree

G start Start Analysis num_groups How many groups to compare? start->num_groups two_groups Two Groups num_groups->two_groups Two more_than_two_groups > Two Groups num_groups->more_than_two_groups More than two data_type What is the data structure? independent Independent Samples data_type->independent Single time point repeated Repeated Measures data_type->repeated Multiple time points normality Is the data normally distributed? ttest Independent Samples t-test normality->ttest Yes mannwhitney Mann-Whitney U Test normality->mannwhitney No anova One-Way ANOVA normality->anova Yes kruskal Kruskal-Wallis Test normality->kruskal No two_groups->data_type more_than_two_groups->data_type more_than_two_groups->normality independent->normality rm_anova Repeated Measures ANOVA repeated->rm_anova Parametric assumptions met friedman Friedman Test repeated->friedman Parametric assumptions not met post_hoc_anova Post-hoc (e.g., Tukey's) anova->post_hoc_anova post_hoc_kruskal Post-hoc (e.g., Dunn's) kruskal->post_hoc_kruskal

Caption: Statistical Test Selection Decision Tree.

Conclusion: Synthesizing Data for Meaningful Insights

References

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]

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  • MDPI. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Retrieved from [Link]

  • Google Patents. (n.d.). CN102702019A - Method for synthesizing carbidopa.
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  • PubMed Central. (n.d.). Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson's Disease Patients. Retrieved from [Link]

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  • PubChem. (n.d.). Process for the preparation of carbidopa - Patent WO-2007042848-A2. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of Carbidopa Methyl Ester: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Carbidopa Methyl Ester, a compound frequently utilized in pharmaceutical research and development. Our focus is to empower you with the knowledge to manage this process with confidence and scientific integrity.

Hazard Assessment and Personal Protective Equipment: The Foundation of Safe Handling

Before any handling or disposal activities, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) consistently indicate that this compound can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] Furthermore, related Carbidopa compounds have been shown to be harmful to aquatic life with long-lasting effects and are suspected of causing endocrine disruption.[2]

A critical, yet often overlooked, aspect of Carbidopa's chemistry is its potential to degrade into hydrazine.[3] Hydrazine is a highly toxic and dangerously reactive compound.[4] Therefore, all handling and disposal procedures must be approached with the assumption that hydrazine may be present.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the compound and potential degradation products.
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary if handling large quantities or if there is a risk of aerosolization. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.Protects against the inhalation of fine powders or aerosols.

Waste Segregation and Containment: A Matter of Compliance and Safety

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

Waste Streams for this compound:

  • Solid Waste: This includes the neat (pure) compound, contaminated personal protective equipment (gloves, weighing papers, etc.), and any labware that cannot be effectively decontaminated.

  • Aqueous Waste: This comprises any solutions containing this compound.

Containerization Protocol:

  • Select the Right Container: Use a designated, chemically compatible, and leak-proof container for each waste stream. The container must be in good condition, free from cracks or defects.[5]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Toxic," "Irritant").[5] The date of waste accumulation should also be clearly marked.

  • Secure Closure: Keep waste containers securely closed at all times, except when adding waste.[5]

Waste_Segregation_Workflow cluster_disposal Final Disposal Neat_Compound Neat Carbidopa Methyl Ester Solid_Waste_Container Solid Hazardous Waste Container Neat_Compound->Solid_Waste_Container Contaminated_Labware Contaminated Labware & PPE Contaminated_Labware->Solid_Waste_Container Aqueous_Solutions Aqueous Solutions Containing Compound Aqueous_Waste_Container Aqueous Hazardous Waste Container Aqueous_Solutions->Aqueous_Waste_Container EHS_Pickup EHS/Certified Waste Management Pickup Solid_Waste_Container->EHS_Pickup Aqueous_Waste_Container->EHS_Pickup

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[6][7] Doing so can have detrimental effects on aquatic ecosystems and may be a violation of local and federal regulations.[2] The accepted and compliant method of disposal is through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor.

Disposal of Solid this compound Waste:

  • Collection: Carefully place all solid waste, including unused compound and contaminated materials, into the designated solid hazardous waste container.

  • Labeling: Ensure the container is accurately labeled as described in the "Containerization Protocol" section.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible materials.

  • Pickup: Arrange for the collection of the waste container by your institution's EHS department.

Disposal of Aqueous this compound Waste:

  • Collection: Pour all aqueous solutions containing this compound into the designated aqueous hazardous waste container.

  • Labeling: Accurately label the container with "Hazardous Waste," the chemical name, and an approximate concentration of the active compound.

  • Storage: Store the sealed container in the satellite accumulation area.

  • Pickup: Schedule a pickup with your EHS department.

A Note on In-Lab Chemical Treatment:

While the degradation of this compound into hydrazine is a significant concern, and methods for hydrazine neutralization (e.g., oxidation with sodium hypochlorite or hydrogen peroxide) are known, the direct application of these methods to this compound waste without a validated protocol is not recommended .[8] Such treatment could result in unknown byproducts or an incomplete reaction, potentially increasing the hazards. The most prudent and compliant approach is to entrust the disposal to professionals who are equipped to handle such waste streams.

Spill Management: Preparedness is Key

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Cleanup: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and arrange for its disposal through your EHS department.

Spill_Response_Workflow Spill_Occurs Spill Occurs Assess_Situation Assess Situation (Size, Location) Spill_Occurs->Assess_Situation Evacuate_Alert Evacuate Area & Alert Others Assess_Situation->Evacuate_Alert Large Spill Don_PPE Don Appropriate PPE Assess_Situation->Don_PPE Small, Manageable Spill Evacuate_Alert->Don_PPE Contain_Spill Contain Spill (Absorbent/Cover) Don_PPE->Contain_Spill Cleanup Clean Up Spill (Scoop/Sweep) Contain_Spill->Cleanup Decontaminate_Area Decontaminate Spill Area Cleanup->Decontaminate_Area Package_Waste Package Waste in Labeled Container Decontaminate_Area->Package_Waste EHS_Disposal Arrange for EHS Disposal Package_Waste->EHS_Disposal

Caption: Spill Response Workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • European Directorate for the Quality of Medicines & HealthCare.
  • Google Patents. Pharmaceutical compositions and method of using levodopa and carbidopa. US8815950B2.
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  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them.
  • Organon.
  • Daicel Pharma Standards. Carbidopa Impurities Manufacturers & Suppliers.
  • Arxada. Performance Chemicals Hydrazine.
  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • University of California, Irvine Environmental Health & Safety. Pharmaceutical Waste Guidelines.
  • Weill Cornell Medicine Environmental Health and Safety. EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Stericycle. EPA: Hazardous Pharmaceutical Waste Management.
  • ResearchGate. (PDF) Decompostion of Hydrazine in Aqueous Solutions.
  • ResearchGate. (PDF)
  • MDPI. Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde.
  • INCHEM. Hydrazine (HSG 56, 1991).
  • Reddit. Advice on storing/handling hydrazine. r/chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.